molecular formula C14H14O3S B158013 Bis(4-methoxyphenyl) sulfoxide CAS No. 1774-36-3

Bis(4-methoxyphenyl) sulfoxide

Cat. No.: B158013
CAS No.: 1774-36-3
M. Wt: 262.33 g/mol
InChI Key: LEDPSBGADKSDKI-UHFFFAOYSA-N
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Description

Bis(4-methoxyphenyl) sulfoxide is a useful research compound. Its molecular formula is C14H14O3S and its molecular weight is 262.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 655046. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-(4-methoxyphenyl)sulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDPSBGADKSDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285872
Record name Bis(4-methoxyphenyl) sulfoxide
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Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1774-36-3
Record name 1,1′-Sulfinylbis[4-methoxybenzene]
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Record name NSC 43074
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Record name 1774-36-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(4-methoxyphenyl) sulfoxide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bis(4-methoxyphenyl) sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(4-methoxyphenyl) sulfoxide, a valuable intermediate in organic synthesis. The primary focus of this document is a detailed protocol for a highly efficient and environmentally friendly oxidation method. Additionally, an alternative theoretical synthesis route is discussed. Quantitative data is presented in a clear, tabular format, and the experimental workflow is visualized to facilitate understanding and reproducibility.

Introduction

This compound is a diaryl sulfoxide that serves as a key building block in the synthesis of various organic molecules. The sulfoxide functional group is a versatile moiety, known for its presence in a range of biologically active compounds and its utility as a chiral auxiliary in asymmetric synthesis. The development of reliable and efficient protocols for the synthesis of diaryl sulfoxides is, therefore, of significant interest to the chemical and pharmaceutical research communities. This guide details a robust and "green" synthesis protocol that offers high yields and operational simplicity.

Synthesis Methodologies

Oxidation of Bis(4-methoxyphenyl) Sulfide

The oxidation of the corresponding sulfide is the most direct and widely employed method for the synthesis of sulfoxides. The use of hydrogen peroxide (H₂O₂) as the oxidant in glacial acetic acid provides a "green" and highly selective pathway to this compound, with water as the only byproduct. This method is favored for its high yields, mild reaction conditions, and simple product isolation.

Friedel-Crafts Reaction of Anisole with Thionyl Chloride

Quantitative Data Summary

The following table summarizes the quantitative data for the recommended synthesis protocol for this compound.

ParameterValueReference
Synthesis Method Oxidation of SulfideGeneral method for sulfide oxidation
Starting Material Bis(4-methoxyphenyl) sulfideN/A
Oxidant 30% Hydrogen Peroxide (H₂O₂)
Solvent Glacial Acetic Acid
Molar Ratio (Sulfide:H₂O₂) 1:4
Temperature Room Temperature
Reaction Time Monitored by TLC until completion
Reported Yield 90-99% (for general sulfide oxidation)
Purity Analytically Pure after workup

Experimental Protocol: Oxidation of Bis(4-methoxyphenyl) Sulfide

This protocol is adapted from a general method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid.

Materials:

  • Bis(4-methoxyphenyl) sulfide

  • 30% Hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • 4 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve bis(4-methoxyphenyl) sulfide (1.0 equivalent) in glacial acetic acid.

  • Addition of Oxidant: While stirring the solution at room temperature, slowly add 30% hydrogen peroxide (4.0 equivalents) dropwise using a dropping funnel.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfide is completely consumed.

  • Workup - Neutralization: Once the reaction is complete, carefully neutralize the resulting solution with a 4 M aqueous solution of sodium hydroxide.

  • Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane.

  • Workup - Washing and Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the analytically pure this compound.

Visualizations

Synthesis Workflow: Oxidation of Bis(4-methoxyphenyl) Sulfide

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_sulfide Bis(4-methoxyphenyl) sulfide dissolve Dissolve sulfide in acetic acid start_sulfide->dissolve start_h2o2 30% Hydrogen Peroxide add_h2o2 Add H₂O₂ dropwise at room temperature start_h2o2->add_h2o2 start_acid Glacial Acetic Acid start_acid->dissolve dissolve->add_h2o2 stir Stir and monitor by TLC add_h2o2->stir neutralize Neutralize with 4M NaOH stir->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry organic layer (Na₂SO₄) extract->dry evaporate Evaporate solvent dry->evaporate product Bis(4-methoxyphenyl) sulfoxide evaporate->product

Caption: Workflow for the synthesis of this compound via oxidation.

Logical Relationship of Synthesis Routes

G cluster_oxidation Oxidation Route (Recommended) cluster_friedel Friedel-Crafts Route (Theoretical) product Bis(4-methoxyphenyl) sulfoxide sulfide Bis(4-methoxyphenyl) sulfide sulfide->product Oxidation oxidant Oxidizing Agent (e.g., H₂O₂) anisole Anisole anisole->product Friedel-Crafts Reaction socl2 Thionyl Chloride (SOCl₂) socl2->product catalyst Lewis Acid Catalyst (e.g., AlCl₃)

Caption: Comparison of synthesis routes for this compound.

An In-depth Technical Guide to Bis(4-methoxyphenyl) sulfoxide (CAS Number: 1774-36-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the physicochemical properties of Bis(4-methoxyphenyl) sulfoxide based on currently available public data. Extensive literature searches did not yield specific information regarding its biological activity, mechanism of action, pharmacokinetics, or toxicology. Therefore, sections on experimental protocols for biological assays and detailed signaling pathways could not be developed.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 1774-36-3, is an organic compound characterized by a sulfoxide group bridging two 4-methoxyphenyl rings.[1][2] Its chemical structure and properties make it a subject of interest in organic synthesis and potentially as a scaffold in medicinal chemistry. This guide summarizes the known technical data for this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in experimental settings.

Compound Identification

A comprehensive list of identifiers for this compound is provided in Table 1.

Identifier TypeValue
CAS Number 1774-36-3
Molecular Formula C14H14O3S[3][4]
IUPAC Name 1-methoxy-4-(4-methoxyphenyl)sulfinylbenzene[4]
InChI InChI=1S/C14H14O3S/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3[4]
InChIKey LEDPSBGADKSDKI-UHFFFAOYSA-N[4]
SMILES COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)OC[4]
Synonyms 4,4'-Sulfinylbis(methoxybenzene), Bis(p-anisyl) sulfoxide, 4,4'-Dimethoxy diphenylsulfoxide[4][5]
DSSTox Substance ID DTXSID20285872[5]
NSC Number 43074, 655046[5]

Table 1: Compound Identifiers for this compound.

Physicochemical Data

Quantitative physicochemical data for this compound is detailed in Table 2.

PropertyValue
Molecular Weight 262.33 g/mol [4]
Exact Mass 262.06636548 Da[4]
Melting Point 200 °C[3][5]
Boiling Point (Predicted) 426.2 ± 30.0 °C[3][5]
Density (Predicted) 1.27 ± 0.1 g/cm³[3][5]
Flash Point (Predicted) 211.6 °C[5]
XLogP3-AA 2.6[4]
Topological Polar Surface Area 54.7 Ų[1]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]
Refractive Index (Predicted) 1.63[5]

Table 2: Physicochemical Properties of this compound.

Spectral Information

Spectroscopic data is crucial for the structural confirmation of this compound. Available spectral information is summarized in Table 3.

Spectrum TypeDetails
¹H NMR Spectrum available[6]
¹³C NMR Spectrum available[4]
IR Spectrum available[4]
UV-VIS Spectrum available[4]
Mass Spectrometry Spectrum available

Table 3: Spectral Data for this compound.

Synthesis and Manufacturing

While detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, it is commercially available from various suppliers, indicating established synthesis routes.[7] The synthesis generally involves the oxidation of the corresponding sulfide, bis(4-methoxyphenyl) sulfide.

Biological and Pharmacological Information

As of the date of this document, there is a notable lack of publicly available data on the biological activity, mechanism of action, pharmacokinetics, and toxicological profile of this compound. Searches of scientific databases and literature have not yielded any specific in vitro or in vivo studies, clinical trials, or identified signaling pathway interactions for this particular compound.

Due to this absence of information, no experimental protocols for biological assays or diagrams of signaling pathways can be provided. Researchers and drug development professionals are advised to conduct initial screening and toxicological assessments to determine the biological potential of this compound.

Logical Relationship of Available Data

The following diagram illustrates the logical flow and relationship between the different categories of technical data available for this compound.

Bis_4_methoxyphenyl_sulfoxide_Data_Relationship Logical Relationship of Technical Data for this compound cluster_0 Compound Identity cluster_1 Chemical & Physical Properties cluster_2 Structural & Analytical Data cluster_3 Biological & Pharmacological Profile Identifiers Identifiers CAS: 1774-36-3 IUPAC Name Synonyms Properties Physicochemical Properties Molecular Formula Molecular Weight Melting Point Boiling Point Density Identifiers->Properties Defines Spectral Spectral Data 1H NMR 13C NMR IR Mass Spec Identifiers->Spectral Correlates with Biological Biological Data No Data Available (Mechanism of Action, Pharmacokinetics, Toxicology) Identifiers->Biological Requires Investigation Properties->Spectral Influences

Figure 1: Logical relationship of available technical data.

Conclusion

This compound (CAS 1774-36-3) is a well-characterized small molecule from a physicochemical perspective. Its fundamental properties and spectral data are readily available, providing a solid foundation for its use in chemical research. However, the lack of any published biological or pharmacological data represents a significant knowledge gap. For researchers and professionals in drug development, this compound is essentially a blank slate, offering opportunities for novel discovery but requiring comprehensive in vitro and in vivo screening to ascertain any potential therapeutic or toxicological relevance.

References

In-Depth Technical Guide: Molecular Structure and Bonding of Bis(4-methoxyphenyl) sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of bis(4-methoxyphenyl) sulfoxide. Despite extensive searches, a definitive single-crystal X-ray diffraction study for this compound is not publicly available. Therefore, this guide presents a detailed analysis based on available spectroscopic data and comparative structural information from the closely related molecule, diphenyl sulfoxide. The document outlines the synthesis, spectroscopic characterization, and theoretical considerations of the molecular geometry and bonding in this compound, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

This compound, also known as 4,4'-dimethoxydiphenyl sulfoxide or bis(p-anisyl) sulfoxide, is an organic compound with the chemical formula C₁₄H₁₄O₃S[1]. It belongs to the diaryl sulfoxide class of compounds, which are characterized by a sulfinyl group bonded to two aryl groups. Diaryl sulfoxides are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. The presence of the polar sulfoxide group and the methoxy-substituted phenyl rings imparts specific electronic and steric characteristics to the molecule, influencing its reactivity, intermolecular interactions, and potential biological targets. A thorough understanding of its molecular structure and bonding is crucial for elucidating its structure-activity relationships and for the rational design of new derivatives with enhanced properties.

Molecular Structure and Bonding

As of the date of this publication, a specific single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. However, the molecular geometry can be inferred from the well-characterized structure of diphenyl sulfoxide and by considering the electronic effects of the para-methoxy substituents.

The sulfoxide group features a sulfur atom double-bonded to an oxygen atom and single-bonded to two carbon atoms of the phenyl rings. The geometry around the sulfur atom is trigonal pyramidal, consistent with other three-coordinate S(IV) compounds, with a nonbonded electron pair on the approximately tetrahedral sulfur atom[2].

Comparative Crystal Structure Analysis: Diphenyl Sulfoxide

To provide insight into the probable solid-state conformation of this compound, we present the crystallographic data for the parent compound, diphenyl sulfoxide (C₁₂H₁₀OS)[3]. The crystal structure of diphenyl sulfoxide reveals key features of the diaryl sulfoxide core.

Table 1: Crystallographic Data for Diphenyl Sulfoxide [3]

ParameterValue
CCDC Number156961
Empirical FormulaC₁₂H₁₀OS
Formula Weight202.27

The key structural features of diphenyl sulfoxide, and by extension, this compound, include the S=O double bond and the C-S single bonds. The methoxy groups in the para position of the phenyl rings in this compound are expected to influence the electron density of the aromatic rings and may participate in intermolecular interactions, potentially affecting the crystal packing.

Synthesis and Characterization

The synthesis of this compound typically involves the oxidation of the corresponding sulfide, bis(4-methoxyphenyl) sulfide.

Experimental Protocols

3.1.1. General Synthesis of Diaryl Disulfides (Precursor to Sulfide)

A general procedure for the synthesis of symmetrical diaryl disulfides, which can be precursors to the corresponding sulfides and subsequently sulfoxides, is as follows:

  • A mixture of the corresponding aryl halide (e.g., 4-iodoanisole) (2.0 mmol), sulfur (4.0 mmol), and a catalyst such as MOF-199 (10 mg) are added to a flask containing a solvent mixture like DMF/H₂O (20:1, 2 mL)[4][5].

  • The reaction mixture is heated at 130°C under atmospheric conditions until the reaction is complete, as monitored by thin-layer chromatography[4][5].

  • The reaction mixture is then filtered, and the filtrate is evaporated under vacuum[4][5].

  • The residue is dissolved in an organic solvent like CH₂Cl₂ (20 mL) and washed with water (2 x 15 mL)[4][5].

  • The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the crude diaryl disulfide, which can be purified by chromatography[4][5].

3.1.2. Oxidation of Bis(4-methoxyphenyl) Sulfide to Sulfoxide

A general method for the oxidation of diaryl sulfides to diaryl sulfoxides involves the use of an oxidizing agent in a suitable solvent.

  • To a solution of bis(4-methoxyphenyl) sulfide in a suitable solvent (e.g., dichloromethane), an oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • The reaction is stirred until completion, monitored by TLC.

  • The reaction mixture is then washed with a suitable aqueous solution (e.g., sodium bicarbonate solution) to remove acidic byproducts.

  • The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude sulfoxide.

  • The product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as two sets of doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to the symmetry of the molecule. The methoxy protons will appear as a singlet at around δ 3.8-3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule, including the carbon atoms of the phenyl rings and the methoxy group carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-S~145
C-O~160
Aromatic CH~115, ~125
OCH₃~55

Note: These are approximate values and can vary depending on the solvent and experimental conditions.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides information about the functional groups present in the molecule.

  • S=O Stretch: A strong absorption band characteristic of the sulfoxide S=O stretching vibration is expected in the region of 1030-1070 cm⁻¹.

  • C-O Stretch: The aryl ether C-O stretching vibrations will appear as strong bands in the region of 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

  • Aromatic C-H and C=C Stretches: The spectrum will also show characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1450-1600 cm⁻¹ region).

Table 3: Key FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
S=O Stretch~1050Strong
Asymmetric C-O-C Stretch~1250Strong
Symmetric C-O-C Stretch~1030Strong
Aromatic C=C Stretch1500-1600Medium-Strong
Aromatic C-H Stretch>3000Medium

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Material: Bis(4-methoxyphenyl) sulfide oxidation Oxidation (e.g., m-CPBA) start->oxidation 1 workup Aqueous Workup & Extraction oxidation->workup 2 purification Purification (Recrystallization/ Column Chromatography) workup->purification 3 product Product: This compound purification->product 4 nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir mass_spec Mass Spectrometry product->mass_spec xray Single-Crystal X-ray Diffraction (if crystals form) product->xray structure_elucidation Structure Elucidation & Purity Assessment nmr->structure_elucidation ftir->structure_elucidation mass_spec->structure_elucidation bonding_analysis Bonding & Structural Analysis xray->bonding_analysis

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has summarized the current knowledge on the molecular structure and bonding of this compound. While a definitive crystal structure remains to be determined, analysis of spectroscopic data and comparison with the parent diphenyl sulfoxide molecule provide a solid foundation for understanding its key structural features. The provided experimental outlines for synthesis and characterization serve as a practical resource for researchers working with this and related compounds. Future work should prioritize the growth of single crystals of this compound to enable a detailed X-ray diffraction analysis, which will provide precise bond lengths and angles, and further elucidate the supramolecular interactions in the solid state. Such data will be invaluable for advancing the application of this class of compounds in drug development and materials science.

References

An In-depth Technical Guide to the Solubility of Bis(4-methoxyphenyl) sulfoxide in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bis(4-methoxyphenyl) sulfoxide. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding and determining its solubility. This includes a summary of its physicochemical properties, predicted solubility in various common laboratory solvents, and detailed experimental protocols for solubility determination.

Physicochemical Properties of this compound

This compound, also known as 4,4'-dimethoxydiphenyl sulfoxide, is a diaryl sulfoxide compound.[1] A summary of its key physicochemical properties is provided in the table below. Understanding these properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₃S[1]
Molecular Weight 262.33 g/mol [1]
Melting Point 200 °C[2]
Appearance White to off-white solid[2]
Storage Sealed in dry, Room Temperature[3]
Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of a compound is favored in solvents with similar polarity. This compound contains a polar sulfoxide group and two methoxy groups, which contribute to its polarity. The two phenyl rings, however, are nonpolar. This amphiphilic nature suggests that its solubility will vary across different solvent classes. The following table provides a predicted qualitative solubility profile in common laboratory solvents.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar sulfoxide and methoxy groups can form hydrogen bonds with protic solvents. However, the large nonpolar aromatic structure may limit high solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileModerate to HighThese solvents can engage in dipole-dipole interactions with the polar groups of the compound without the steric hindrance of hydrogen bonding to the solvent, often leading to good solubility for polar molecules.[4][5]
Nonpolar Hexane, TolueneLowThe overall polarity of this compound is likely too high for significant solubility in nonpolar solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. These methods are standard in the field for determining the solubility of organic compounds.

Qualitative Solubility Test

This method provides a rapid assessment of a compound's solubility in various solvents.

Methodology:

  • Sample Preparation: Place approximately 25 mg of this compound into a small test tube.

  • Solvent Addition: Add 0.75 mL of the selected solvent in small portions (e.g., 0.25 mL at a time).

  • Mixing: After each addition, shake the test tube vigorously for at least 30 seconds.

  • Observation: Observe the mixture to see if the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent at that approximate concentration.

Quantitative Solubility Determination: Saturation Shake-Flask Method

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.[6]

Methodology:

  • Preparation of a Saturated Solution: Add an excess amount of solid this compound to a sealed flask containing the chosen solvent.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[6]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. This step is critical to ensure that no solid particles are present in the sample to be analyzed.[6]

  • Quantification: Determine the concentration of this compound in the clear, saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

High-Throughput Kinetic Solubility Assay

This method is suitable for rapid screening of solubility in multiple solvents, often used in the early stages of drug discovery.[6]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent, such as dimethyl sulfoxide (DMSO).[6]

  • Serial Dilution: Add the stock solution in small aliquots to the organic solvent of interest in a multi-well plate.

  • Precipitation Detection: Monitor the formation of a precipitate as the concentration of the compound increases. This can be detected by methods such as nephelometry (light scattering) or by visual inspection. The concentration at which a precipitate first appears is considered the kinetic solubility.[6]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Workflow for Qualitative Solubility Testing start Start: Weigh 25 mg of Compound add_solvent Add 0.25 mL of Solvent start->add_solvent shake Vigorously Shake for 30s add_solvent->shake observe Observe for Dissolution shake->observe is_dissolved Completely Dissolved? observe->is_dissolved soluble Result: Soluble is_dissolved->soluble Yes add_more Add another 0.25 mL (up to 0.75 mL) is_dissolved->add_more No end End soluble->end add_more->add_solvent Total < 0.75 mL insoluble Result: Insoluble add_more->insoluble Total = 0.75 mL insoluble->end

Caption: A flowchart for qualitative solubility assessment.

G Workflow for Quantitative Solubility (Shake-Flask) start Start: Add excess compound to solvent equilibrate Equilibrate at constant temperature (24-72h) start->equilibrate separate Separate solid and liquid phases (centrifuge/filter) equilibrate->separate analyze Analyze supernatant concentration (e.g., HPLC) separate->analyze result Determine Solubility analyze->result

Caption: Workflow for the Shake-Flask solubility method.

References

Thermal Stability and Decomposition of Bis(4-methoxyphenyl) sulfoxide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the thermal stability and decomposition profile of bis(4-methoxyphenyl) sulfoxide. A comprehensive search of available scientific literature was conducted to collate experimental data and methodologies concerning the thermal behavior of this compound. It is important to note that specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound was not found in the reviewed literature. Consequently, this document provides a broader overview of the expected thermal behavior of diaryl sulfoxides, drawing inferences from related compounds and general chemical principles. It outlines the typical experimental protocols for thermal analysis and discusses potential decomposition pathways. This guide is intended to serve as a foundational resource for researchers initiating studies on the thermal properties of this compound.

Introduction to this compound

This compound is an organic compound belonging to the diaryl sulfoxide class. Its molecular structure consists of a sulfoxide functional group bonded to two 4-methoxyphenyl groups. Diaryl sulfoxides are of interest in medicinal chemistry and materials science due to their diverse chemical reactivity and potential biological activities. Understanding the thermal stability of such compounds is critical for drug development, ensuring safety during manufacturing, storage, and formulation, as well as for defining their shelf-life and degradation profiles.

General Thermal Behavior of Diaryl Sulfoxides

While specific data for this compound is unavailable, the thermal decomposition of diaryl sulfoxides can proceed through several potential pathways, largely influenced by the nature and position of substituents on the aromatic rings. General observations from the literature on related sulfoxides suggest the following:

  • Thermal Rearrangements: Diaryl sulfoxides can undergo thermally induced rearrangements. One notable example is the Mislow–Braverman–Evans rearrangement, which typically involves allylic sulfoxides but highlights the potential for intramolecular rearrangements in sulfoxide chemistry. Another possibility is a Smiles-type rearrangement under certain conditions.

  • Decomposition to Sulfides and Sulfones: Upon heating, sulfoxides may disproportionate or decompose to form the corresponding diaryl sulfides and diaryl sulfones.

  • Homolytic Cleavage: At elevated temperatures, the carbon-sulfur bonds may undergo homolytic cleavage, leading to the formation of radical intermediates. These reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of decomposition products.

  • Influence of Substituents: The methoxy groups on the phenyl rings of this compound are expected to influence its thermal stability. Electron-donating groups like methoxy can affect the bond dissociation energies within the molecule and may influence the decomposition mechanism.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition characteristics of this compound, a series of standard analytical techniques would be employed. The following are detailed, generalized methodologies for key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which the compound decomposes and to quantify the mass loss at each stage.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 3-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA curve plots the percentage of sample mass remaining as a function of temperature. The onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass are determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature, identifying melting points, phase transitions, and exothermic or endothermic decomposition events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: A controlled atmosphere of inert gas (e.g., nitrogen) is maintained.

    • Temperature Program: The sample and reference are heated (and/or cooled) at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are analyzed to determine transition temperatures and enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of the compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

  • Sample Preparation: A microgram-level quantity of the sample is placed in a pyrolysis tube or on a filament.

  • Experimental Conditions:

    • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

    • GC Separation: The resulting pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

    • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide information for the identification of the individual decomposition products.

  • Data Analysis: The chromatogram shows the separated decomposition products, and the mass spectrum of each peak is compared with spectral libraries to identify the chemical structure of the fragments.

Data Presentation

As no specific experimental data for the thermal decomposition of this compound was found, the following tables are presented as templates for how such data would be structured for clear comparison once obtained.

Table 1: Summary of Thermogravimetric Analysis (TGA) Data (Hypothetical)

Decomposition StageTemperature Range (°C)Onset Temperature (°C)Peak Decomposition Temperature (°C) (DTG)Weight Loss (%)
1TBDTBDTBDTBD
2TBDTBDTBDTBD
...............
Total TBD

TBD: To Be Determined by experimental analysis.

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data (Hypothetical)

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (ΔH) (J/g)Description
MeltingTBDTBDTBDEndotherm
DecompositionTBDTBDTBDExotherm/Endotherm

TBD: To Be Determined by experimental analysis.

Visualizations

The following diagrams illustrate the general workflow for thermal analysis and a potential decomposition pathway for diaryl sulfoxides.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC-MS Sample->PyGCMS TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data PyGCMS_Data Decomposition Product Identification PyGCMS->PyGCMS_Data

Caption: Experimental workflow for thermal analysis.

Decomposition_Pathway cluster_products Potential Decomposition Products Parent This compound Sulfide Bis(4-methoxyphenyl) sulfide Parent->Sulfide Reduction/Disproportionation Sulfone Bis(4-methoxyphenyl) sulfone Parent->Sulfone Oxidation/Disproportionation Radicals Aryl & Sulfinyl Radicals Parent->Radicals Homolytic Cleavage (High Temp) Rearrangement Rearrangement Products Parent->Rearrangement Thermal Rearrangement

In-depth Technical Guide: Bis(4-methoxyphenyl) sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-methoxyphenyl) sulfoxide, also known as 4,4'-dimethoxydiphenyl sulfoxide or bis(p-anisyl) sulfoxide, is an organic compound with the chemical formula C₁₄H₁₄O₃S.[1] While this molecule is of interest within the broader class of diaryl sulfoxides, a comprehensive, publicly available experimental determination of its crystal structure is not available in the searched scientific literature. This guide provides a summary of the known physicochemical properties of this compound and presents a generalized experimental workflow for the determination of its crystal structure, from synthesis to data analysis. In the absence of specific crystallographic data for the title compound, this document serves as a foundational resource for researchers intending to undertake its structural elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides a baseline understanding of the compound's characteristics.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₃S[1]
Molecular Weight 262.33 g/mol
CAS Number 1774-36-3[1]
Appearance White to off-white solid
Melting Point 200 °C
Boiling Point (Predicted) 426.2 ± 30.0 °C
Density (Predicted) 1.27 ± 0.1 g/cm³

Table 1: Physicochemical Properties of this compound

Experimental Protocols

General Synthesis of Diaryl Sulfoxides

A common method for the preparation of diaryl sulfoxides involves the oxidation of the corresponding diaryl sulfide.

Materials:

  • Bis(4-methoxyphenyl) sulfide

  • Oxidizing agent (e.g., hydrogen peroxide, sodium periodate, meta-chloroperoxybenzoic acid)

  • Solvent (e.g., acetic acid, ethanol, dichloromethane)

  • Sodium bicarbonate or other suitable base for neutralization

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexane)

Procedure:

  • Dissolution: Dissolve Bis(4-methoxyphenyl) sulfide in a suitable solvent.

  • Oxidation: Add the oxidizing agent to the solution, often portion-wise or dropwise, while monitoring the temperature. The reaction may be exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench any remaining oxidizing agent. Neutralize the reaction mixture with a base.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Crystallization: Recrystallize the crude this compound from a suitable solvent or solvent system to obtain crystals suitable for X-ray diffraction analysis.

Crystal Growth

Obtaining single crystals of sufficient quality is crucial for X-ray crystallographic analysis. Common techniques for crystal growth include:

  • Slow Evaporation: A solution of the compound is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, follows a well-established workflow. This process is visualized in the following diagram.

Crystal_Structure_Workflow cluster_synthesis Synthesis and Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Solution and Refinement cluster_analysis Analysis and Validation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization CrystalSelection Crystal Selection and Mounting Crystallization->CrystalSelection DataCollection X-ray Data Collection CrystalSelection->DataCollection DataProcessing Data Processing and Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation Analysis Analysis of Structural Features Validation->Analysis Deposition Deposition to CCDC Analysis->Deposition

Figure 1: General workflow for crystal structure determination.

Conclusion

This technical guide consolidates the currently available information on this compound and outlines the necessary experimental framework for the determination of its crystal structure. While a definitive crystal structure remains to be published, the provided methodologies for synthesis, crystallization, and structural analysis offer a clear path forward for researchers in this field. The elucidation of the crystal structure of this compound would provide valuable insights into its molecular conformation, intermolecular interactions, and solid-state packing, which are crucial for understanding its properties and potential applications in drug development and materials science. Researchers are encouraged to deposit any determined structures with the Cambridge Crystallographic Data Centre (CCDC) to enrich the public scientific record.[2]

References

In-Depth Technical Guide on the Safety and Handling of Bis(4-methoxyphenyl) sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. Bis(4-methoxyphenyl) sulfoxide is a chemical for which extensive, publicly available safety and toxicological data is limited. The information provided herein is based on available data for this compound and general principles of chemical safety for substances with unknown hazards. All laboratory work should be conducted under the supervision of a qualified professional and after a thorough, site-specific risk assessment.

Introduction

This compound (CAS No. 1774-36-3) is an organosulfur compound with potential applications in various research and development settings. Due to the limited availability of comprehensive safety data, a cautious approach is paramount when handling this substance. This guide summarizes the available information on its properties and provides general safety and handling precautions.

Physicochemical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₁₄O₃S[1][2]
Molecular Weight 262.33 g/mol [1][2]
CAS Number 1774-36-3[1][2]
Appearance White to off-white solid[3]
Melting Point 200 °C[3][4]
Boiling Point (Predicted) 426.2 ± 30.0 °C[3][4]
Density (Predicted) 1.27 ± 0.1 g/cm³[3][4]
Flash Point (Predicted) 211.6 °C[4]
Storage Temperature Room Temperature, sealed in dry conditions[2][3]
XLogP3 2.6[4]
Topological Polar Surface Area 54.7 Ų[2]

Hazard Identification and Classification

General Safety and Handling Precautions

Given the lack of specific toxicity data, the following general precautions should be observed at all times when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following should be considered standard for any work involving this compound:

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed regularly, or immediately if contaminated.

  • Body Protection: A laboratory coat is mandatory. For operations with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. If a fume hood is not available or if aerosol generation is possible, a NIOSH-approved respirator may be required based on a formal risk assessment.

Hygiene Measures
  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling and before leaving the laboratory.

  • Contaminated clothing should be removed and laundered before reuse.

Engineering Controls
  • All handling of solid this compound should be performed in a well-ventilated laboratory, with a preference for using a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash stations and safety showers must be readily accessible in the work area.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures
  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Specific Hazards: The thermal decomposition products are not fully characterized but may include hazardous sulfur and carbon oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 4.1. Avoid generating dust.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup: Carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal. Clean the spill area thoroughly.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Experimental Workflow for Handling Chemicals with Limited Safety Data

The following diagram illustrates a prudent workflow for researchers when handling a compound like this compound, for which detailed safety information is not available.

G A 1. Literature & SDS Search (e.g., for this compound) B 2. Data Available? A->B C 3a. Review Specific Safety Protocols B->C Yes D 3b. Assume Potentially Hazardous - Review data for structurally similar compounds - Apply general safe handling principles B->D No/Limited E 4. Conduct Risk Assessment - Identify potential hazards - Determine exposure controls (PPE, Fume Hood) C->E D->E F 5. Handling & Experimentation - Use designated area - Follow established protocols E->F G 6. Decontamination & Waste Disposal - Segregate waste - Follow institutional guidelines F->G H 7. Document Procedures & Observations G->H

Caption: Workflow for handling chemicals with limited safety data.

This guide provides a framework for the safe handling of this compound based on currently available information. It is imperative that researchers exercise caution and adhere to best practices in laboratory safety. As new data becomes available, this guidance should be reviewed and updated.

References

Methodological & Application

Application Notes and Protocols: Bis(4-methoxyphenyl) sulfoxide as a Substrate in Photocatalytic Deoxygenation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bis(4-methoxyphenyl) sulfoxide is a diaryl sulfoxide that has been utilized as a substrate in visible-light-driven photocatalytic deoxygenation reactions. This process, which converts sulfoxides to their corresponding sulfides, is a significant transformation in organic synthesis. Traditional methods for sulfoxide reduction often require harsh conditions or stoichiometric, and sometimes toxic, reagents. In contrast, photocatalytic methods offer a milder and more environmentally benign alternative, proceeding under ambient temperature with high functional group tolerance. This is particularly valuable in the synthesis of complex molecules and active pharmaceutical ingredients where sensitive functional groups must be preserved.

The photocatalytic deoxygenation of sulfoxides, including this compound, typically involves the use of an iridium-based photocatalyst and a phosphine reagent. The reaction proceeds via a radical chain mechanism initiated by the photocatalyst upon irradiation with visible light.[1][2] This methodology allows for the efficient and selective reduction of a wide array of functionalized sulfoxides to sulfides in high yields.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data for the photocatalytic deoxygenation of various sulfoxides, including this compound, to their corresponding sulfides. The data is compiled from studies utilizing an Iridium-based photocatalyst.

SubstrateProductPhotocatalystYield (%)Reference
This compoundBis(4-methoxyphenyl) sulfideIr[(dF(CF3)ppy)2(dtbbpy)]PF6Not specified[1]
Dimethyl sulfoxideDimethyl sulfideNot specifiedNot specified[1]
Bis(p-hydroxyphenyl) sulfoxideBis(p-hydroxyphenyl) sulfideNot specifiedNot specified[1]
Di-p-tolyl sulfoxideDi-p-tolyl sulfideNot specifiedNot specified[1]
Bis(p-bromophenyl) sulfoxideBis(p-bromophenyl) sulfideNot specifiedNot specified[1]
Bis(p-nitrophenyl) sulfoxideBis(p-nitrophenyl) sulfideNot specifiedNot specified[1]

Note: While this compound was successfully reduced, the specific yield was not detailed in the provided abstracts. The general procedure suggests high isolated yields for a range of sulfoxides.

Experimental Protocols

General Protocol for Photocatalytic Deoxygenation of this compound:

This protocol is adapted from the general procedure for photocatalytic sulfoxide reduction.[3]

Materials:

  • This compound

  • [Ir{dF(CF3)ppy}2(dtbpy)]PF6 (photocatalyst)

  • Triphenylphosphine (PPh3)

  • Anhydrous and degassed dichloromethane (CH2Cl2)

  • 8 mL vial with a PTFE septum

  • Magnetic stirrer bar

  • 60 W blue LED floodlight

  • Argon or Nitrogen source

Procedure:

  • To an 8 mL vial equipped with a magnetic stirrer bar, add the photocatalyst [Ir{dF(CF3)ppy}2(dtbpy)]PF6 (0.01 equiv.), triphenylphosphine (1.2 equiv.), and this compound (1.0 equiv., if solid).

  • Seal the vial with a PTFE septum and purge the vessel by alternating between vacuum and an inert atmosphere (argon or nitrogen) three times.

  • Add anhydrous and degassed CH2Cl2 (to achieve a substrate concentration of 0.2 M).

  • If this compound is a liquid, add it at this stage.

  • Seal the septum with paraffin film to ensure an inert atmosphere is maintained.

  • Place the reaction vial in front of a 60 W blue LED floodlight and stir vigorously at room temperature. A small fan can be used to maintain ambient temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired bis(4-methoxyphenyl) sulfide.

Synthesis of this compound (Starting Material): [3]

  • Dissolve bis(4-methoxyphenyl) sulfide (1.00 mmol) in anhydrous CH2Cl2 (3 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add 3-chloroperbenzoic acid (m-CPBA) (1.20 mmol) portionwise to the stirred solution.

  • Allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) (1 mL) and stir for 5 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify the resulting crude material by column chromatography to yield this compound.

Visualizations

Mechanism of Photocatalytic Sulfoxide Deoxygenation:

The proposed mechanism for the photocatalytic deoxygenation of sulfoxides involves a radical chain process. The photocatalyst, upon excitation by visible light, initiates the formation of a phosphine radical cation. This radical cation then reacts with the sulfoxide, leading to the formation of a phosphoranyl radical. Subsequent β-scission releases the corresponding sulfide radical cation and triphenylphosphine oxide. The sulfide radical cation is then reduced, regenerating the phosphine radical cation and propagating the radical chain.[1][2]

Photocatalytic_Deoxygenation PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited hv (Visible Light) PPh3_radical PPh3 Radical Cation PC_excited->PPh3_radical Oxidative Quenching PPh3 Triphenylphosphine (PPh3) Phosphoranyl_radical Phosphoranyl Radical PPh3_radical->Phosphoranyl_radical + Sulfoxide Sulfoxide Bis(4-methoxyphenyl) Sulfoxide (R2SO) Sulfide_radical Sulfide Radical Cation Phosphoranyl_radical->Sulfide_radical β-scission PPh3O Triphenylphosphine Oxide (PPh3O) Sulfide_radical->PPh3_radical + PPh3 (Chain Propagation) Sulfide Bis(4-methoxyphenyl) Sulfide (R2S) Sulfide_radical->Sulfide + e-

Caption: Proposed mechanism for photocatalytic deoxygenation of sulfoxides.

Experimental Workflow for Photocatalytic Deoxygenation:

The following diagram illustrates the general workflow for the photocatalytic deoxygenation of this compound.

Experimental_Workflow start Start reagents Combine Sulfoxide, Photocatalyst, and PPh3 in a vial start->reagents purge Purge with Inert Gas reagents->purge solvent Add Anhydrous, Degassed Solvent purge->solvent irradiate Irradiate with Blue LED (with stirring) solvent->irradiate monitor Monitor Reaction (TLC/LC-MS) irradiate->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify product Isolated Sulfide Product purify->product

Caption: General experimental workflow for photocatalytic sulfoxide reduction.

References

Application of Bis(4-methoxyphenyl) sulfoxide in Medicinal Chemistry: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxyphenyl) sulfoxide, a symmetrical diaryl sulfoxide, is a small molecule that has been cataloged in chemical databases and repositories. Its chemical structure, featuring two methoxy-substituted phenyl rings attached to a sulfoxide group, suggests potential for biological activity, as the sulfoxide moiety is present in various medicinally active compounds. This document aims to provide a detailed overview of the known applications of this compound in medicinal chemistry, including any available quantitative data, experimental protocols, and insights into its mechanism of action.

Current Status of Research

Despite its presence in chemical libraries, including the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository under the identifiers NSC 43074 and NSC 655046, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific data on the medicinal chemistry applications of this compound. Searches for biological activity screening results, in vitro and in vivo studies, and mechanism of action investigations have not yielded any specific datasets or publications detailing its efficacy or therapeutic potential.

The absence of such data suggests that either the compound did not exhibit significant biological activity in preliminary screenings to warrant further investigation and publication, or the results of any such studies have not been made publicly available.

General Information on Sulfoxides in Medicinal Chemistry

While specific data for this compound is unavailable, the broader class of sulfoxide-containing molecules has established roles in medicinal chemistry. The sulfoxide group is a key structural feature in several approved drugs and investigational compounds. Its polarity and ability to act as a hydrogen bond acceptor can influence a molecule's pharmacokinetic and pharmacodynamic properties.

Workflow for Preliminary Assessment of a Novel Compound

The following diagram illustrates a typical workflow for the initial assessment of a compound like this compound in a drug discovery program, such as the NCI-DTP.

G cluster_0 Compound Acquisition and Initial Screening cluster_1 Decision Point cluster_2 Follow-up Actions A Compound Submission (e.g., to NCI-DTP) B Assignment of Identifier (e.g., NSC Number) A->B C Single-Dose (10 µM) NCI-60 Cell Line Screen B->C D Data Analysis: Assess Growth Inhibition C->D E Significant Activity? D->E F Five-Dose NCI-60 Screen E->F Yes G No Further Action / Data Archived E->G No H Mechanism of Action Studies (e.g., COMPARE Analysis) F->H I Publication of Results H->I

Caption: General workflow for compound screening at the NCI-DTP.

Hypothetical Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

Given that this compound was assigned NSC numbers, it would have likely undergone the NCI-60 screen. The following is a generalized protocol for this type of assay.

Objective: To evaluate the in vitro anti-cancer activity of a test compound across a panel of 60 human cancer cell lines.

Materials:

  • Test compound (e.g., this compound)

  • NCI-60 cell line panel (representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney)

  • RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Sulforhodamine B (SRB) protein stain

  • Tris base

Procedure:

  • Cell Plating: Inoculate cells into 96-well microtiter plates at appropriate densities (ranging from 5,000 to 40,000 cells/well) and incubate for 24 hours.

  • Compound Treatment:

    • For an initial single-dose screen, add the test compound at a concentration of 10⁻⁵ M to the wells.

    • For a five-dose screen, add the test compound in five 10-fold serial dilutions (e.g., 10⁻⁴ to 10⁻⁸ M).

  • Incubation: Incubate the plates for 48 hours after compound addition.

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid.

  • Staining: Stain the fixed cells with Sulforhodamine B (SRB) solution.

  • Washing: Remove unbound dye with 1% acetic acid.

  • Solubilization: Solubilize the bound stain with 10 mM Tris base.

  • Data Acquisition: Read the absorbance at 515 nm using an automated plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells. Key metrics often derived are the GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill).

Data Presentation

As no quantitative data for this compound is publicly available, the following table is presented as a template for how such data would be structured if it were available from an NCI-60 screen.

Table 1: Template for NCI-60 Screening Data for this compound (NSC 43074/655046)

Cell LineTissue of OriginGI₅₀ (M)TGI (M)LC₅₀ (M)
Leukemia
CCRF-CEMLeukemiaN/AN/AN/A
K-562LeukemiaN/AN/AN/A
Lung Cancer
A549/ATCCNon-Small Cell LungN/AN/AN/A
NCI-H460Non-Small Cell LungN/AN/AN/A
Colon Cancer
HCT-116ColonN/AN/AN/A
SW-620ColonN/AN/AN/A
...............

N/A: Data not publicly available.

Signaling Pathways

Without experimental data, it is not possible to delineate any signaling pathways modulated by this compound. The general workflow for identifying a mechanism of action for a compound that shows activity in the NCI-60 screen is depicted below.

G cluster_0 Mechanism of Action Investigation A Active Compound Identified (from NCI-60 Screen) B COMPARE Analysis: Correlate GI₅₀ Pattern with Database of Known Compounds A->B C Hypothesize Mechanism of Action B->C D Targeted Biological Assays C->D E Confirmation of Mechanism D->E

Caption: Workflow for elucidating a compound's mechanism of action.

Conclusion

Application Notes and Protocols for the Oxidation of Bis(4-methoxyphenyl) sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of sulfoxides to sulfones is a fundamental transformation in organic synthesis, crucial for the development of various pharmaceuticals and functional materials. Bis(4-methoxyphenyl) sulfone, the oxidation product of bis(4-methoxyphenyl) sulfoxide, is a key structural motif in medicinal chemistry. This document provides detailed experimental protocols for the oxidation of this compound to bis(4-methoxyphenyl) sulfone using common and effective oxidizing agents. The protocols are designed to be reproducible and scalable for research and development purposes.

Comparative Data of Oxidation Methods

The following table summarizes quantitative data for different methods applicable to the oxidation of sulfoxides to sulfones. These methods are broadly applicable to diaryl sulfoxides, including this compound.

Oxidizing AgentCatalyst/ReagentSolventTemperature (°C)Reaction TimeTypical Yield (%)Ref.
Hydrogen Peroxide (30%)Glacial Acetic AcidAcetic AcidRoom Temp.Varies90-99[1]
meta-Chloroperoxybenzoic acid (m-CPBA)NoneDichloromethane (DCM)0 - Room Temp.1 - 3 hoursHigh[2]
Urea-Hydrogen PeroxidePhthalic AnhydrideEthyl AcetateRoom Temp.VariesHigh[3]
Potassium PermanganateMnO₂Solvent-freeVariesVariesGood[3]

Experimental Protocols

Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid

This protocol describes a green and efficient method for the oxidation of this compound using hydrogen peroxide as the oxidant in glacial acetic acid.[1]

Materials:

  • This compound

  • 30% Hydrogen Peroxide (H₂O₂)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • To the stirred solution, slowly add 30% hydrogen peroxide (2.0-2.2 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude bis(4-methoxyphenyl) sulfone.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol outlines the oxidation of this compound using the widely used and effective oxidizing agent, m-CPBA.[2][4][5]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Sulfite (Na₂SO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (approximately 2.2 eq, accounting for purity) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred sulfoxide solution at 0 °C using an addition funnel over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis(4-methoxyphenyl) sulfone.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by silica gel column chromatography.

Purification of Bis(4-methoxyphenyl) sulfone

Recrystallization:

  • Dissolve the crude bis(4-methoxyphenyl) sulfone in a minimal amount of a hot solvent, such as ethanol or an ethyl acetate/hexanes mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start This compound reaction Oxidation Reaction start->reaction oxidant Oxidizing Agent (H₂O₂ or m-CPBA) oxidant->reaction quench Quenching reaction->quench extract Extraction quench->extract dry Drying extract->dry purify Recrystallization or Column Chromatography dry->purify product Bis(4-methoxyphenyl) sulfone purify->product

Caption: Experimental workflow for the oxidation of this compound.

reaction_mechanism sulfoxide This compound (R-S(=O)-R) sulfone Bis(4-methoxyphenyl) sulfone (R-S(=O)₂-R) sulfoxide->sulfone Oxidation oxidant Oxidant (e.g., [O]) oxidant->sulfone

Caption: General reaction scheme for the oxidation of a sulfoxide to a sulfone.

References

Application Notes and Protocols: Bis(4-methoxyphenyl) sulfoxide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral sulfoxides have emerged as powerful tools in asymmetric synthesis, serving as both chiral auxiliaries and ligands to control the stereochemical outcome of chemical reactions. The sulfinyl group, with its stable chirality and ability to influence the steric and electronic environment of a reaction center, has been instrumental in the synthesis of enantiomerically enriched compounds, many of which are valuable intermediates in drug development. This document provides an overview of the applications of chiral bis-sulfoxides in asymmetric synthesis, with a specific focus on bis(4-methoxyphenyl) sulfoxide. However, it is important to note that while the principles of chiral sulfoxide chemistry are well-established, specific applications and detailed protocols for this compound in asymmetric synthesis are not extensively documented in the reviewed scientific literature. The information presented herein is based on the broader class of chiral diaryl sulfoxides and bis-sulfoxides.

General Principles of Chiral Sulfoxides in Asymmetric Synthesis

The utility of chiral sulfoxides in asymmetric synthesis stems from several key features:

  • Stable Chirality: The sulfur atom in a sulfoxide is a stereocenter, and the barrier to inversion is high, ensuring its configurational stability under a wide range of reaction conditions.

  • Stereo-differentiating Ability: The lone pair of electrons, the oxygen atom, and the two organic substituents on the sulfur atom create a well-defined chiral environment that can effectively differentiate between the two faces of a prochiral substrate.[1]

  • Coordinating Properties: The sulfinyl oxygen can act as a Lewis base, coordinating to metal centers and influencing the geometry of transition states in catalyzed reactions.

  • Removability: The sulfinyl group can often be removed or transformed into other functional groups after it has served its purpose in directing stereochemistry.

Synthesis of Chiral Sulfoxides

Enantiomerically pure sulfoxides can be synthesized through several methods:[1][2]

  • Asymmetric Oxidation of Prochiral Sulfides: This is a direct approach where a sulfide is oxidized using a chiral oxidizing agent or a combination of an achiral oxidant and a chiral catalyst.

  • Nucleophilic Substitution on Diastereomerically Pure Sulfinates: The Andersen synthesis is a classic method involving the reaction of a Grignard reagent with a diastereomerically pure sulfinate ester, such as menthyl p-toluenesulfinate. This reaction proceeds with inversion of configuration at the sulfur atom.[1][3]

  • Kinetic Resolution: Racemic sulfoxides can be resolved through enzymatic or chemical methods that selectively react with one enantiomer.

Applications of Chiral Bis-Sulfoxides in Asymmetric Synthesis

While specific examples for this compound are scarce, the broader class of chiral bis-sulfoxides has found applications as C2-symmetric ligands in a variety of metal-catalyzed asymmetric reactions. The C2-symmetry can reduce the number of possible transition states, often leading to higher enantioselectivities.

One notable application is in the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated ketones . In such reactions, a chiral bis-sulfoxide ligand coordinates to the rhodium center, creating a chiral environment that directs the addition of the aryl group to one face of the enone, resulting in a product with high enantiomeric excess.[3]

Table 1: Representative Data for Rhodium-Catalyzed Asymmetric Conjugate Addition using a Chiral Bis-sulfoxide Ligand [3]

Entryα,β-Unsaturated KetoneArylboronic AcidYield (%)Enantiomeric Excess (ee, %)
1Cyclohex-2-en-1-onePhenylboronic acid9899
2Cyclopent-2-en-1-onePhenylboronic acid9598
3ChalconePhenylboronic acid9997

Note: The data presented here is for a generic chiral bis-sulfoxide ligand and not specifically for this compound. The purpose is to illustrate the potential application and the type of data expected.

Experimental Protocols

The following are generalized protocols for reactions where a chiral bis-sulfoxide could potentially be employed as a ligand. These are illustrative and would require optimization for a specific substrate and ligand, including this compound.

Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Conjugate Addition
  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the rhodium precursor (e.g., [Rh(acac)(CO)2]) and the chiral bis-sulfoxide ligand (e.g., this compound, assuming it is chiral) in a suitable anhydrous solvent (e.g., 1,4-dioxane). Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: To the catalyst solution, add the α,β-unsaturated ketone and the arylboronic acid.

  • Reaction Execution: Add an aqueous solution of a base (e.g., K2CO3) to the reaction mixture. Heat the reaction to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired enantioenriched product.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.

Logical Workflow for Application in Asymmetric Catalysis

The process of utilizing a chiral ligand like this compound in asymmetric catalysis follows a logical progression.

G Workflow for Chiral Ligand Application A Synthesis of Enantiopure Ligand B Complexation with Metal Precursor A->B Coordination C Asymmetric Catalytic Reaction B->C Catalysis D Product Isolation and Purification C->D Work-up E Analysis of Enantiomeric Excess D->E Chiral HPLC/GC

Caption: A typical workflow for the application of a chiral ligand in asymmetric catalysis.

Reaction Mechanism Visualization

The proposed mechanism for a rhodium-catalyzed conjugate addition often involves a catalytic cycle where the chiral ligand plays a crucial role in the stereodetermining step.

G Catalytic Cycle for Asymmetric Conjugate Addition A [Rh(I)-Ligand] B Oxidative Addition (Ar-B(OH)2) A->B C [Ar-Rh(III)-Ligand] B->C D Carbometalation (Enone) C->D E [Rh(III)-Enolate-Ligand] D->E F Protonolysis E->F F->A G Product F->G

Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric conjugate addition.

Conclusion

Chiral sulfoxides are a valuable class of compounds in asymmetric synthesis. While the general principles and applications of chiral bis-sulfoxides as ligands in catalysis are established, the specific use of this compound in this context remains an area for further exploration. The protocols and data presented here for related compounds can serve as a starting point for researchers and drug development professionals interested in investigating the potential of this compound as a chiral ligand or auxiliary in asymmetric transformations. Further research is needed to synthesize enantiopure this compound and evaluate its efficacy in various asymmetric reactions to establish its profile and utility for the synthesis of valuable chiral molecules.

References

Application Notes and Protocols: Bis(4-methoxyphenyl) sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(4-methoxyphenyl) sulfoxide, also known as 4,4'-dimethoxydiphenyl sulfoxide, is a diaryl sulfoxide compound. While not extensively documented as a catalyst itself, it belongs to the sulfoxide class of molecules which are of significant interest in organic synthesis and medicinal chemistry. Sulfoxides are crucial intermediates, chiral auxiliaries, and ligands for asymmetric catalysis. Furthermore, the sulfoxide functional group is a key pharmacophore in several marketed drugs.

These application notes provide an overview of the synthesis of this compound and discuss its potential applications based on the established roles of analogous diaryl sulfoxides in chemical and pharmaceutical research.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the oxidation of its corresponding sulfide, bis(4-methoxyphenyl) sulfide. A variety of oxidation methods have been developed to achieve high selectivity for the sulfoxide over the sulfone byproduct.

Data Presentation: Synthesis of Diaryl Sulfoxides

The following table summarizes various methods reported for the selective oxidation of diaryl sulfides to diaryl sulfoxides, which are applicable for the synthesis of this compound.

Oxidant SystemCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Hydrogen Peroxide (30%)Glacial Acetic AcidAcetic AcidRoom Temp.90-99[1]
Hydrogen Peroxide (30%)Tantalum CarbideNot specifiedNot specifiedHigh[2]
Hydrogen Peroxide (30%)Dendritic Phosphomolybdate Hybrid95% EtOH30>90[3]
Sodium Hypochlorite PentahydrateNoneAqueous AcetonitrileNot specifiedHigh[2]
Periodic Acid (H₅IO₆)FeCl₃MeCNNot specifiedHigh[2]

Experimental Protocols

Protocol 1: Oxidation of bis(4-methoxyphenyl) sulfide with Hydrogen Peroxide in Acetic Acid.[1]

This protocol describes a transition-metal-free method for the selective oxidation of sulfides to sulfoxides.

Materials:

  • bis(4-methoxyphenyl) sulfide

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution)

  • Sodium Hydroxide (4 M aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve bis(4-methoxyphenyl) sulfide (2 mmol) in glacial acetic acid (2 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add 30% aqueous hydrogen peroxide (8 mmol) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, carefully neutralize the resulting solution with 4 M aqueous sodium hydroxide.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to yield the pure this compound.

Protocol 2: Palladium-Catalyzed Synthesis of Symmetrical Biarylsulfoxides.[4]

This protocol outlines a general method for the synthesis of symmetrical biarylsulfoxides via a double pallado-catalyzed cross-coupling reaction, which can be adapted for this compound.

Materials:

  • A suitable sulfenate source (e.g., sulfinyl-di-tert-butylpropionate)

  • 4-Iodoanisole

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • Xantphos

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

  • Schlenk tube

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the sulfenate source, 4-iodoanisole, Pd(dba)₂, and Xantphos.

  • Add toluene as the solvent, followed by the addition of DBU as the base.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • After cooling to room temperature, purify the crude product by flash column chromatography to isolate this compound.

Potential Catalytic and Synthetic Applications

While direct catalytic applications of this compound are not prominently reported, its structural features suggest several potential uses in research and development.

1. Chiral Ligand in Asymmetric Catalysis

Chiral sulfoxides are widely employed as ligands in transition-metal catalyzed asymmetric reactions.[5] If resolved into its enantiomers, this compound could potentially serve as a chiral ligand. The lone pair of electrons on the sulfur atom and the oxygen atom can coordinate with metal centers, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as:

  • Asymmetric C-C bond formation reactions

  • Asymmetric hydrogenations

  • Asymmetric oxidations

2. Precursor for Bioactive Molecules

The sulfoxide moiety is present in numerous pharmaceuticals.[6] this compound can serve as a scaffold or starting material for the synthesis of more complex molecules with potential biological activity. The methoxy groups can be further functionalized, and the sulfoxide group can direct ortho-metalation to introduce substituents on the aromatic rings.

3. Intermediate in Drug Development

Sulfoxides are important intermediates in the synthesis of various therapeutic agents.[1] The title compound could be a key intermediate in the development of new drugs, particularly those where a diaryl sulfoxide core is a desired structural motif.

Visualizations

Diagram 1: Synthesis of this compound via Sulfide Oxidation

G cluster_reagents Reagents cluster_process Process cluster_product Product Sulfide bis(4-methoxyphenyl) sulfide Reaction Oxidation Reaction Sulfide->Reaction Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Reaction Sulfoxide This compound Reaction->Sulfoxide Selective Oxidation Sulfone bis(4-methoxyphenyl) sulfone (potential byproduct) Reaction->Sulfone Over-oxidation

Caption: General workflow for the synthesis of this compound.

Diagram 2: Potential Application as a Chiral Ligand

G cluster_components Catalytic System Components cluster_process Catalysis cluster_outcome Outcome Ligand Chiral this compound Catalyst Active Chiral Catalyst Ligand->Catalyst Metal Transition Metal Precursor Metal->Catalyst Reaction Asymmetric Transformation Catalyst->Reaction Product Enantiomerically Enriched Product Reaction->Product

Caption: Logical relationship for the potential use as a chiral ligand.

References

Application Notes and Protocols: Bis(4-methoxyphenyl) sulfoxide in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the current and potential applications of Bis(4-methoxyphenyl) sulfoxide and related structures in materials science, with a focus on high refractive index polymers and nonlinear optical materials.

High Refractive Index Polymers

The introduction of sulfoxide moieties into polymer backbones is a promising strategy for developing high refractive index polymers (HRIPs) with excellent optical transparency. While direct polymerization using this compound as a monomer is not widely reported, the targeted oxidation of precursor polymers offers a viable route to sulfoxide-containing materials.

Application: Synthesis of Colorless, High-Refractive-Index Sulfoxide-Containing Polymers

A key application is the post-polymerization oxidation of poly(phenylene sulfide) derivatives to introduce sulfoxide groups. This enhances the transparency and glass-transition temperature (Tg) of the polymers while maintaining a high refractive index. The conversion of sulfide to sulfoxide disrupts the conjugation along the polymer backbone, leading to a reduction in color.[1]

Experimental Protocol: Oxidation of Poly(phenylene sulfide) Derivatives

This protocol is adapted from the synthesis of colorless, high-refractive-index sulfoxide-containing polymers.[1]

Materials:

  • Poly(phenylene sulfide) derivative

  • m-chloroperbenzoic acid (mCPBA)

  • Chloroform (CHCl₃)

  • Methanol

Procedure:

  • Dissolve the poly(phenylene sulfide) derivative in chloroform in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-chloroperbenzoic acid in chloroform to the polymer solution. The molar ratio of mCPBA to the sulfide units in the polymer should be controlled to achieve the desired degree of oxidation.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 22 hours.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitate and wash thoroughly with methanol to remove any unreacted mCPBA and byproducts.

  • Dry the resulting sulfoxide-containing polymer in a vacuum oven at 60 °C until a constant weight is achieved.

Data Presentation: Optical and Thermal Properties of Sulfoxide-Containing Polymers

The following table summarizes the properties of a poly(phenylene sulfide) derivative before and after oxidation to a sulfoxide-containing polymer.[1]

PropertyPoly(phenylene sulfide) DerivativeSulfoxide-Containing Polymer
Refractive Index (nD)~1.71~1.66 - 1.71
Glass Transition Temp (Tg)Varies with derivativeEnhanced Tg
Optical TransparencyColoredColorless/Transparent

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product pps Poly(phenylene sulfide) Derivative dissolve Dissolve PPS in Chloroform pps->dissolve mcpba m-chloroperbenzoic acid (mCPBA) add_mcpba Add mCPBA Solution mcpba->add_mcpba cool Cool to 0 °C dissolve->cool cool->add_mcpba react Stir for 24h add_mcpba->react precipitate Precipitate in Methanol react->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry under Vacuum filter_wash->dry final_polymer Sulfoxide-Containing Polymer dry->final_polymer G cluster_components Chromophore Components cluster_properties Molecular & Bulk Properties cluster_application Application donor Electron Donor (e.g., N,N-bis(4-methoxyphenyl)amino) charge_transfer Intramolecular Charge Transfer donor->charge_transfer pi_bridge π-Conjugated Bridge pi_bridge->charge_transfer acceptor Electron Acceptor acceptor->charge_transfer hyperpolarizability High Molecular Hyperpolarizability (β) charge_transfer->hyperpolarizability macro_nlo Macroscopic NLO Activity (e.g., Electro-optic coefficient r₃₃) hyperpolarizability->macro_nlo eo_device Electro-Optic Devices macro_nlo->eo_device

References

Application Notes and Protocols for the Analytical Detection of Bis(4-methoxyphenyl) sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxyphenyl) sulfoxide is a chemical compound of interest in various fields of research and development. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Spectroscopic data for compound identification is also presented.

Compound Information

  • IUPAC Name: 1-methoxy-4-[(4-methoxyphenyl)sulfinyl]benzene[1]

  • Synonyms: 4,4'-Sulfinylbis(methoxybenzene), 4,4'-Dimethoxy diphenylsulfoxide[1]

  • Molecular Formula: C₁₄H₁₄O₃S[1]

  • Molecular Weight: 262.33 g/mol [1]

  • CAS Number: 1774-36-3[1]

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC with UV detection is a robust and widely accessible method for the quantification of this compound. The following protocol is adapted from established methods for similar aromatic compounds[2][3].

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC methods used for the analysis of related bis(4-methoxyphenyl) derivatives. These values can be considered as target parameters during method validation for this compound.

ParameterExpected Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.15 µg/mL
Recovery95 - 105%
Precision (%RSD)< 2%
Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • This compound reference standard.

  • 0.45 µm syringe filters.

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (based on UV spectral data for sulfoxides). This should be confirmed by running a UV scan of the reference standard.

  • Injection Volume: 10 µL.

4. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

5. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Chromatographic Run and Data Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standards to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Quantify the analyte concentration using the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column) prep->hplc Inject separation Isocratic Elution (ACN:H2O) hplc->separation detection UV Detection (230 nm) separation->detection analysis Data Analysis (Quantification) detection->analysis

Caption: General workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, thermal stability should be considered, and derivatization might be necessary in some cases, although direct analysis is often possible.

Quantitative Data Summary

The following table provides expected performance parameters for a GC-MS method, which should be validated for the specific application.

ParameterExpected Value
Linearity Range0.05 - 20 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.15 µg/mL
Precision (%RSD)< 5%
Experimental Protocol: GC-MS Analysis

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Materials:

  • Helium (carrier gas, 99.999% purity).

  • Ethyl acetate (GC grade).

  • This compound reference standard.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 50-400 for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 262, 246, 139). These ions should be determined from the full scan mass spectrum of the reference standard.

4. Standard and Sample Preparation:

  • Prepare stock and working standards in ethyl acetate.

  • Dissolve or extract the sample in ethyl acetate, ensuring the final concentration is within the linear range of the method.

5. Data Analysis:

  • Identify the compound by matching the retention time and the mass spectrum with the reference standard.

  • For quantification, use the peak area of the most abundant and specific ion from the SIM data and a calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow prep Sample Preparation (in Ethyl Acetate) gc GC Injection (Splitless) prep->gc separation Temperature Programmed Separation (HP-5ms) gc->separation ionization EI Ionization (70 eV) separation->ionization ms Mass Analysis (Scan or SIM) ionization->ms data Data Interpretation ms->data

Caption: Workflow for the GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for trace-level analysis of this compound in complex matrices[4].

Quantitative Data Summary

The following table presents the expected performance of an LC-MS/MS method, which should be validated for the specific matrix and application.

ParameterExpected Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ)0.03 - 0.3 ng/mL
Recovery90 - 110%
Precision (%RSD)< 10%
Experimental Protocol: LC-MS/MS Analysis

1. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ammonium formate (LC-MS grade).

  • This compound reference standard.

3. LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution:

    • 0-1 min: 10% B.

    • 1-8 min: Linear gradient to 95% B.

    • 8-10 min: Hold at 95% B.

    • 10-10.1 min: Return to 10% B.

    • 10.1-12 min: Re-equilibration at 10% B.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flows: Optimize for the specific instrument.

  • MRM Transitions: These must be determined by infusing a standard solution of this compound. The protonated molecule [M+H]⁺ (m/z 263.1) would be the precursor ion. Product ions would be determined by fragmentation.

    • Example MRM Transitions (to be optimized):

      • Quantifier: 263.1 -> [Product Ion 1]

      • Qualifier: 263.1 -> [Product Ion 2]

5. Sample and Standard Preparation:

  • Prepare standards in a solvent compatible with the initial mobile phase conditions.

  • For complex matrices (e.g., biological fluids, environmental samples), a sample extraction and clean-up step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), will be necessary.

LC-MS/MS Logical Relationship Diagram

LCMSMS_Logic cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Separation Sample->Column Elution Gradient Elution Column->Elution ESI ESI Source (Ionization) Elution->ESI Analyte Transfer Q1 Quadrupole 1 (Precursor Ion Selection m/z 263.1) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector

Caption: Logical flow of analyte from LC separation to MS/MS detection.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy protons and the aromatic protons on the two phenyl rings. The aromatic protons will likely appear as two sets of doublets (an AA'BB' system) due to the para-substitution.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methoxy carbon, the four different types of aromatic carbons, and the carbon attached to the sulfur atom.

Note: Specific chemical shifts should be compared against a reference spectrum of a certified standard.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

  • S=O Stretch: A strong absorption band is expected in the region of 1030-1070 cm⁻¹ for the sulfoxide group.

  • C-O-C Stretch: Asymmetric and symmetric stretching bands for the aryl ether linkage are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

  • Aromatic C=C Stretch: Bands in the region of 1600-1450 cm⁻¹.

  • C-H Stretch: Aromatic C-H stretching above 3000 cm⁻¹ and methyl C-H stretching just below 3000 cm⁻¹.

UV-Vis Spectroscopy

The UV-Vis spectrum in a suitable solvent (e.g., ethanol or acetonitrile) will show absorption bands characteristic of the aromatic system. Aromatic sulfoxides typically exhibit strong absorptions in the UV region, often below 250 nm, with possible weaker bands at longer wavelengths. This data is crucial for selecting the optimal detection wavelength in HPLC-UV analysis.[1]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Bis(4-methoxyphenyl) sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude Bis(4-methoxyphenyl) sulfoxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound? A1: The synthesis of this compound typically involves the oxidation of its corresponding sulfide, Bis(4-methoxyphenyl) sulfide. Therefore, the most common impurities are the unreacted starting material (the sulfide) and the over-oxidation product, Bis(4-methoxyphenyl) sulfone.[1][2] Residual oxidizing agents or solvents from the reaction may also be present.

Q2: What is the expected melting point of pure this compound? A2: The reported melting point for pure this compound is 200 °C.[3] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Q3: How should I properly store the purified product? A3: To ensure stability, the purified this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, at room temperature.[3][4]

Q4: Can the sulfoxide degrade during purification? A4: Yes, sulfoxides can be sensitive to certain conditions. When using column chromatography, some researchers have reported that silica and alumina (both acidic and basic) can cause the product to degrade.[5] It is advisable to first run a quick test on a small scale using Thin Layer Chromatography (TLC) with the chosen stationary phase to check for stability.[5]

Purification Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Recrystallization 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. The compound has high solubility in the chosen solvent even at low temperatures. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor by carefully evaporating some of the solvent and cool again to recover more product.[6] 2. Try a different solvent or a mixed-solvent system where the compound has lower solubility when cold. 3. Pre-heat the filtration apparatus (funnel, filter flask) before filtering the hot solution.[6]
Product "Oils Out" During Recrystallization 1. The solution was cooled too quickly. 2. The solution is too concentrated, causing the compound to come out of solution above its melting point. 3. The chosen solvent is not ideal.1. Re-heat the mixture to re-dissolve the oil, then allow it to cool much more slowly and without disturbance.[6] 2. Add a small amount of additional hot solvent to the mixture before cooling. 3. Screen for a more suitable recrystallization solvent.[7]
Impurities Still Present After Column Chromatography 1. Poor separation between the sulfoxide and an impurity (e.g., the sulfone). 2. Fractions were mixed incorrectly. 3. The column was overloaded with crude material.1. Adjust the eluent polarity. A less polar solvent system may improve separation between the sulfoxide and the more polar sulfone. 2. Monitor the fractions carefully using TLC before combining them. 3. Use a larger column or reduce the amount of crude product loaded.
No Crystals Form Upon Cooling 1. The solution is not sufficiently saturated. 2. The solution is too pure, lacking nucleation sites.1. Evaporate some of the solvent to increase the concentration and try cooling again.[6] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[6] 3. Cool the solution in an ice bath to further decrease solubility.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and suggested starting conditions for purification.

ParameterValue / ConditionSource(s)
CAS Number 1774-36-3[4][8][9]
Molecular Formula C₁₄H₁₄O₃S[3][4][8]
Molecular Weight 262.32 g/mol [3][4]
Melting Point 200 °C[3]
Recrystallization Solvent Ethanol (EtOH)[10]
Column Chromatography Stationary Phase Silica Gel[11]
Column Chromatography Eluent (Suggested) Petroleum Ether / Ethyl Acetate Gradient (e.g., 10:1 to 1:1)[11][12]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is effective when the crude product is relatively pure and the main impurity has different solubility characteristics.

  • Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is not suitable. Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[7] Ethanol is a good starting point.[10]

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Collection: Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals completely. Determine the melting point and yield. A sharp melting point at or near 200 °C indicates high purity.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating the sulfoxide from both the less polar sulfide and the more polar sulfone.

  • TLC Analysis: First, analyze the crude mixture by TLC using a silica plate. Test various eluent systems (e.g., mixtures of hexane or petroleum ether with ethyl acetate) to find a system that gives good separation between the desired product and impurities. The sulfoxide should be more polar than the sulfide and less polar than the sulfone.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. The less polar sulfide will elute first, followed by the desired this compound, and finally the more polar sulfone.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid product.

  • Final Assessment: Confirm the purity via melting point determination or other analytical techniques.

Workflow and Logic Diagrams

Purification_Workflow crude Crude this compound assess Assess Impurity Profile (TLC or ¹H NMR) crude->assess chromatography Column Chromatography assess->chromatography Multiple impurities (e.g., sulfide AND sulfone) recrystallize Recrystallization assess->recrystallize Minor impurities collect_fractions Collect & Analyze Fractions (TLC) chromatography->collect_fractions purity_check Final Purity Check (Melting Point, NMR, etc.) recrystallize->purity_check combine_fractions Combine Pure Fractions & Evaporate Solvent collect_fractions->combine_fractions combine_fractions->purity_check pure_product Pure Product purity_check->pure_product Meets Specs fail Impure: Re-purify or Troubleshoot purity_check->fail Fails Specs

References

Technical Support Center: Synthesis of Bis(4-methoxyphenyl) sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Bis(4-methoxyphenyl) sulfoxide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly through the oxidation of Bis(4-methoxyphenyl) sulfide.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors. A primary cause is often incomplete conversion of the starting material, Bis(4-methoxyphenyl) sulfide. To address this, consider the following:

  • Reaction Time: Ensure the reaction is monitored (e.g., by TLC or LC-MS) to proceed to completion. Insufficient reaction time will leave a significant amount of unreacted starting material.

  • Reaction Temperature: The reaction temperature is a critical parameter. For oxidations using hydrogen peroxide, for instance, temperatures that are too low may lead to slow reaction rates, while excessively high temperatures can promote side reactions and decomposition of the product.[1][2] It is crucial to maintain the temperature within the optimal range for the specific protocol being used.

  • Oxidant-to-Substrate Ratio: The stoichiometry of the oxidizing agent is crucial. An insufficient amount of the oxidant will result in incomplete conversion. Conversely, a large excess can lead to over-oxidation. It is recommended to perform small-scale optimization experiments to determine the ideal ratio for your specific conditions.

  • Purity of Reactants: The purity of the starting sulfide and the oxidizing agent is paramount. Impurities can interfere with the reaction, leading to lower yields and challenging purification.

Question 2: I am observing a significant amount of a byproduct with a higher polarity than my desired sulfoxide. What is it and how can I minimize its formation?

Answer:

The most common and significant byproduct in the oxidation of sulfides is the corresponding sulfone, in this case, Bis(4-methoxyphenyl) sulfone.[3] Sulfones are formed by the over-oxidation of the sulfoxide. To minimize its formation, the following strategies are recommended:

  • Choice of Oxidizing Agent: Some oxidizing agents are more prone to causing over-oxidation than others. Milder oxidizing agents and controlled reaction conditions are preferable.

  • Controlled Addition of Oxidant: Instead of adding the entire portion of the oxidizing agent at once, a slow, dropwise addition can help to maintain a low concentration of the oxidant in the reaction mixture, thereby reducing the likelihood of over-oxidation.

  • Temperature Control: As mentioned previously, lower temperatures generally favor the formation of the sulfoxide over the sulfone.[1] Running the reaction at or below room temperature, or even at 0°C, can significantly improve selectivity.

  • Monitoring the Reaction: Careful monitoring of the reaction progress is essential. The reaction should be stopped as soon as the starting sulfide has been consumed to prevent the further oxidation of the desired sulfoxide product.

Question 3: I am having difficulty purifying the this compound from the unreacted sulfide and the sulfone byproduct. What purification methods are most effective?

Answer:

The separation of the sulfide, sulfoxide, and sulfone can be challenging due to their similar structures. However, their polarity differences can be exploited for effective purification.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating these three compounds. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically elute the less polar sulfide first, followed by the desired sulfoxide, and finally the more polar sulfone.[4]

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. The choice of solvent is critical and may require some experimentation. A solvent system in which the solubility of the sulfoxide is significantly different from that of the sulfide and sulfone at different temperatures will yield the best results.

  • Solvent Extraction: In some cases, a liquid-liquid extraction may be employed to remove certain impurities. For instance, washing the organic layer containing the product with a suitable aqueous solution might help in removing some polar impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most straightforward and widely used method is the selective oxidation of the corresponding sulfide, Bis(4-methoxyphenyl) sulfide.[1] Common oxidizing agents for this transformation include hydrogen peroxide, sodium periodate, and m-chloroperbenzoic acid (m-CPBA).

Q2: How can I confirm the formation of the desired sulfoxide product?

A2: The formation of this compound can be confirmed using various spectroscopic techniques. 1H and 13C NMR spectroscopy will show characteristic shifts in the signals of the aromatic protons and carbons upon oxidation of the sulfide to the sulfoxide. Infrared (IR) spectroscopy is also a useful tool, as the sulfoxide will exhibit a strong S=O stretching absorption band, typically in the region of 1030-1070 cm⁻¹.

Q3: Are there any safety precautions I should be aware of during this synthesis?

A3: Yes, standard laboratory safety precautions should always be followed. Many oxidizing agents are corrosive and can be hazardous. For example, hydrogen peroxide at high concentrations is a strong oxidizer and should be handled with care. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Data Presentation

Table 1: Optimization of Reaction Conditions for Sulfide Oxidation to Sulfoxide

The following table summarizes the effect of temperature and oxidant-to-substrate ratio on the yield of sulfoxide in a typical sulfide oxidation reaction. This data is illustrative and specific results may vary depending on the exact substrate and reaction setup.

EntryTemperature (°C)H₂O₂ to Sulfide Ratio (mol/mol)Reaction Time (h)Sulfoxide Yield (%)
1251.1 : 1385
2301.1 : 12>90
3351.1 : 11.588 (with sulfone formation)
4301.5 : 1292
5302.0 : 1285 (increased sulfone formation)

Data adapted from a study on the selective oxidation of sulfides.[1]

Experimental Protocols

Key Experiment: Oxidation of Bis(4-methoxyphenyl) sulfide to this compound using Hydrogen Peroxide

This protocol provides a general method for the selective oxidation of Bis(4-methoxyphenyl) sulfide.

Materials:

  • Bis(4-methoxyphenyl) sulfide

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Bis(4-methoxyphenyl) sulfide (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting sulfide is consumed, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve Bis(4-methoxyphenyl) sulfide in Glacial Acetic Acid cool Cool to 0°C start->cool add_h2o2 Slowly Add H₂O₂ cool->add_h2o2 react Stir at Room Temperature (Monitor by TLC) add_h2o2->react quench Quench with NaHCO₃ react->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions_conversion Solutions for Incomplete Conversion cluster_solutions_oxidation Solutions for Over-oxidation start Low Yield of Sulfoxide incomplete_conversion Incomplete Conversion start->incomplete_conversion over_oxidation Over-oxidation to Sulfone start->over_oxidation side_reactions Other Side Reactions start->side_reactions increase_time Increase Reaction Time incomplete_conversion->increase_time optimize_temp Optimize Temperature incomplete_conversion->optimize_temp optimize_ratio Optimize Oxidant Ratio incomplete_conversion->optimize_ratio lower_temp Lower Reaction Temperature over_oxidation->lower_temp slow_addition Slow Oxidant Addition over_oxidation->slow_addition monitor_reaction Careful Reaction Monitoring over_oxidation->monitor_reaction

Caption: Troubleshooting decision tree for addressing low yield in sulfoxide synthesis.

References

Technical Support Center: Bis(4-methoxyphenyl) Sulfoxide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(4-methoxyphenyl) sulfoxide. The information is designed to help identify and mitigate the formation of common side products during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

The most frequently encountered side products in reactions with this compound are the corresponding sulfone and sulfide. The formation of these impurities is primarily dependent on the reaction conditions, particularly the presence of oxidizing or reducing agents.

  • Bis(4-methoxyphenyl) sulfone: This is a product of over-oxidation of the sulfoxide.

  • Bis(4-methoxyphenyl) sulfide: This results from the reduction of the sulfoxide.

  • Bis(4-methoxyphenyl) disulfide: While less common directly from the sulfoxide, it can be a significant by-product in related synthetic routes, especially those starting from 4-methoxybenzenethiol.[1] Under certain reductive or thermal conditions, its formation from the sulfoxide cannot be entirely ruled out.

Q2: I am using this compound in a reaction with an acid anhydride, like acetic anhydride. What side products should I anticipate?

While sulfoxides with α-hydrogens typically undergo the Pummerer rearrangement with acid anhydrides to form α-acyloxy thioethers, this compound lacks α-hydrogens, making a classical Pummerer rearrangement unlikely.[1][2][3][4]

However, reactions with strong activating agents like acetic anhydride or trifluoroacetic anhydride (TFAA) can still lead to side products. The combination of a sulfoxide and an acid anhydride can act as an oxidizing agent, and in the process, the sulfoxide itself is reduced. Therefore, the primary side product to monitor is Bis(4-methoxyphenyl) sulfide . In some cases, especially with highly reactive anhydrides, complex rearrangements or fragmentation of the sulfoxide could occur, although specific data for this compound is not extensively documented.

Q3: Can this compound disproportionate during a reaction?

Yes, disproportionation is a potential side reaction, especially under thermal stress or in the presence of certain catalysts. In a disproportionation reaction, two molecules of the sulfoxide react to form one molecule of Bis(4-methoxyphenyl) sulfide and one molecule of Bis(4-methoxyphenyl) sulfone .

Troubleshooting Guides

Issue 1: Formation of Bis(4-methoxyphenyl) sulfone as a Side Product

Scenario: You are performing a reaction where this compound is a reagent or solvent, and you observe the formation of the corresponding sulfone as a significant impurity.

Potential Causes:

  • Presence of Oxidizing Agents: The reaction mixture may contain intended or unintended oxidizing agents.

  • Aerobic Oxidation: Exposure of the reaction to air (oxygen) at elevated temperatures can lead to slow oxidation.

  • Disproportionation: As mentioned in the FAQs, thermal stress can induce disproportionation.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize aerobic oxidation.

  • Temperature Control: Avoid excessive heating. Run the reaction at the lowest effective temperature.

  • Reagent Purity: Ensure all reagents and solvents are free from peroxide impurities or other oxidizing species.

  • Purification: If sulfone formation is unavoidable, it can typically be separated from the sulfoxide by column chromatography on silica gel, as the sulfone is generally more polar.

Issue 2: Formation of Bis(4-methoxyphenyl) sulfide as a Side Product

Scenario: Your reaction yields a mixture containing the desired product along with Bis(4-methoxyphenyl) sulfide.

Potential Causes:

  • Presence of Reducing Agents: The reaction may involve reagents with reducing properties.

  • Reaction with Electrophiles: Activation of the sulfoxide with strong electrophiles (e.g., acid anhydrides) can lead to an intermediate that is subsequently reduced, forming the sulfide.

  • Disproportionation: Thermal conditions can also lead to the formation of the sulfide via disproportionation.

Troubleshooting Steps:

  • Reagent Compatibility: Carefully review all reagents for their potential to act as reducing agents.

  • Control of Stoichiometry: When using activating agents like anhydrides, use the minimum necessary stoichiometric amount.

  • Temperature Management: Maintain careful control over the reaction temperature to prevent thermally induced disproportionation.

  • Purification: The sulfide is less polar than the sulfoxide and can usually be separated by column chromatography.

Summary of Potential Side Products and Their Formation Pathways

Side ProductChemical StructureCommon Formation PathwayMitigation Strategies
Bis(4-methoxyphenyl) sulfone(CH₃OC₆H₄)₂SO₂Oxidation, DisproportionationInert atmosphere, lower reaction temperature, use of purified reagents.
Bis(4-methoxyphenyl) sulfide(CH₃OC₆H₄)₂SReduction, Disproportionation, Reaction with strong electrophilesAvoid reducing agents, control stoichiometry of activators, manage temperature.
Bis(4-methoxyphenyl) disulfide(CH₃OC₆H₄S)₂Potential decomposition product under harsh reductive or thermal conditionsCareful control of reaction conditions, especially temperature and reducing equivalents.

Experimental Protocols Cited

While specific protocols for side product formation from this compound are not detailed in the literature, general principles from related reactions can be applied. For instance, the oxidation of sulfides to sulfoxides often employs oxidizing agents like hydrogen peroxide. Over-oxidation in such reactions leads to the sulfone. Conversely, the reduction of sulfoxides to sulfides can be achieved with various reducing agents.

Visualizing Reaction Pathways

The following diagrams illustrate the key relationships between this compound and its common side products.

Side_Product_Formation sulfoxide This compound sulfone Bis(4-methoxyphenyl) Sulfone sulfoxide->sulfone Oxidation sulfide Bis(4-methoxyphenyl) Sulfide sulfoxide->sulfide Reduction

Caption: Key transformation pathways of this compound.

Disproportionation cluster_disproportionation Disproportionation sulfoxide1 Bis(4-methoxyphenyl) Sulfoxide sulfone Bis(4-methoxyphenyl) Sulfone sulfoxide1->sulfone sulfide Bis(4-methoxyphenyl) Sulfide sulfoxide1->sulfide sulfoxide2 Bis(4-methoxyphenyl) Sulfoxide sulfoxide2->sulfone sulfoxide2->sulfide

Caption: Disproportionation of this compound.

References

Technical Support Center: Preventing Disulfide Formation in Thiol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with disulfide bond formation during thiol-based reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Unwanted Disulfide Bond Formation and Low Reaction Yield

Q1: What is the primary cause of unwanted disulfide bond formation in my thiol reaction?

A1: The primary cause of unwanted disulfide bond formation is the oxidation of thiol groups (-SH) into a disulfide bond (-S-S-). This oxidation is often promoted by several factors in the reaction environment, including the presence of dissolved oxygen in buffers, trace metal ions that can catalyze oxidation, and a pH above the pKa of the thiol group (typically around 8.5 for cysteine), which favors the more reactive thiolate anion.[1]

Q2: How can I prevent the oxidation of my thiol-containing molecules during my experiment?

A2: To prevent thiol oxidation, a multi-pronged approach is recommended:

  • Degas Buffers: Remove dissolved oxygen from all buffers and solutions. This can be achieved by applying a vacuum, bubbling an inert gas like nitrogen or argon through the solutions, or by sonication.[1][2] Oxygen is a primary oxidizing agent that can lead to disulfide bond formation.[1]

  • Use Chelating Agents: Include a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM in your reaction buffer.[1][3] EDTA sequesters divalent metal ions (e.g., Cu²⁺, Fe³⁺) that can catalyze the oxidation of thiols.[1][4][5]

  • Control pH: Maintain a slightly acidic to neutral pH, typically between 6.5 and 7.5.[1][6] At this pH range, the thiol group remains largely protonated, minimizing its susceptibility to oxidation.[1] The rate of disulfide bond formation is highly pH-dependent, increasing at a pH above the thiol group's pKa.[1]

  • Work Under an Inert Atmosphere: For highly sensitive reactions, conducting the experiment in a glove box under an inert atmosphere (e.g., nitrogen or argon) can further minimize exposure to oxygen.[7]

Issue 2: My protein/peptide already has disulfide bonds. How do I address this before my thiol-specific reaction?

Q3: My protein of interest contains native disulfide bonds. How can I reduce them to free thiols for my conjugation reaction?

A3: Existing disulfide bonds in proteins and peptides must be reduced to free thiols before proceeding with a thiol-specific conjugation.[1] Common reducing agents for this purpose include Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and 2-Mercaptoethanol (BME).[8][9][10]

Q4: Which reducing agent should I choose: TCEP, DTT, or BME?

A4: The choice of reducing agent depends on your specific application and downstream reaction chemistry.

  • TCEP is often the preferred reducing agent because it is a non-thiol-containing phosphine. This means that excess TCEP does not need to be removed before a subsequent reaction with a thiol-reactive reagent like maleimide.[1][9] It is also stable, odorless, and effective over a broad pH range.[1]

  • DTT is a highly effective thiol-containing reducing agent.[8] However, any excess DTT must be removed after reduction and before the addition of a thiol-reactive reagent, as it will compete for the reagent.[1][3] DTT is most active at a pH greater than 7.[1]

  • 2-Mercaptoethanol (BME) is another commonly used thiol-containing reducing agent.[8] Similar to DTT, excess BME must be removed prior to a thiol-specific reaction.[11] It is known for its strong odor.[11]

Reducing AgentChemical NatureKey AdvantagesKey Disadvantages
TCEP Phosphine-basedNo need for removal before thiol-specific reactions; Stable; Odorless; Wide effective pH range.[1][9]Can be more expensive than thiol-based reagents.
DTT Thiol-basedHighly effective reducing agent.[8]Excess must be removed before thiol-specific reactions; Most active at pH > 7.[1]
BME Thiol-basedCommonly used and effective.[8]Excess must be removed before thiol-specific reactions; Strong, unpleasant odor.[11]
Issue 3: How can I confirm that I have free thiols available for reaction?

Q5: How can I quantify the number of free thiols in my sample before starting my conjugation?

A5: It is crucial to quantify the concentration of free sulfhydryl groups in your protein or peptide solution before initiating a conjugation reaction.[1] The most common method for this is the Ellman's Test , which uses Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).[1][12] DTNB reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.[1][13] More sensitive fluorimetric methods are also available.[1]

Experimental Protocol: Quantification of Free Thiols using Ellman's Reagent

  • Prepare a standard curve: Use a known concentration of a thiol-containing standard, such as L-cysteine, to prepare a series of dilutions.

  • Prepare the DTNB solution: Dissolve DTNB in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • Reaction: Mix your sample and standards with the DTNB solution.

  • Incubation: Allow the reaction to proceed for a short period (e.g., 15 minutes) at room temperature.

  • Measurement: Measure the absorbance of the resulting yellow solution at 412 nm using a spectrophotometer.

  • Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.

Issue 4: Troubleshooting Thiol-Maleimide Reactions

Q6: I am seeing low yield in my thiol-maleimide conjugation. What are the common causes?

A6: Low yield in thiol-maleimide reactions can stem from several factors:

  • Incorrect pH: The optimal pH range for thiol-maleimide reactions is 6.5-7.5.[6] Below pH 6.5, the reaction rate slows down. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis, rendering it inactive.[3][6]

  • Presence of Competing Nucleophiles: At pH values above 7.5, primary amines (like the side chain of lysine) can react with maleimides, leading to off-target labeling.[3]

  • Insufficient Maleimide Reagent: An inadequate molar excess of the maleimide reagent can lead to an incomplete reaction.[6]

  • Instability of the Conjugate: The thioether bond formed can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[14]

ParameterRecommended Range/ConditionRationale
Reaction pH 6.5 - 7.5Optimal for selective and efficient thiol-maleimide reaction; minimizes maleimide hydrolysis and reaction with amines.[1][6]
TCEP Molar Excess 10-100 fold over proteinEnsures complete reduction of disulfide bonds.[1]
DTT Concentration 10-100 mMEffective for reducing disulfide bonds.[1]

Q7: I am observing unexpected side products in my thiol-maleimide reaction with an N-terminal cysteine peptide. What could be the cause?

A7: When conjugating a maleimide to a peptide with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement .[15][16] This rearrangement is more pronounced at basic pH.[15] To avoid this, consider acetylating the N-terminal cysteine or performing the conjugation at a more acidic pH (around 5), though this will slow down the desired thiol-maleimide reaction.[15]

Visual Guides

logical_relationship cluster_problem Problem: Unwanted Disulfide Formation cluster_causes Causes of Oxidation cluster_solutions Preventative Measures problem Thiol Group (-SH) cause1 Dissolved Oxygen problem->cause1 cause2 Metal Ions (e.g., Cu²⁺) problem->cause2 cause3 High pH (> pKa) problem->cause3 solution1 Degas Buffers cause1->solution1 Counteracts solution2 Add Chelating Agents (EDTA) cause2->solution2 Counteracts solution3 Control pH (6.5-7.5) cause3->solution3 Counteracts

Caption: Causes of unwanted disulfide formation and their respective preventative measures.

experimental_workflow start Start with Protein/Peptide Sample check_thiols Quantify Free Thiols (e.g., Ellman's Test) start->check_thiols reduce_disulfides Reduce Disulfide Bonds (TCEP, DTT, etc.) check_thiols->reduce_disulfides Disulfide bonds present thiol_reaction Perform Thiol-Specific Reaction (e.g., Maleimide Conjugation) check_thiols->thiol_reaction Sufficient free thiols remove_reductant Remove Excess Thiol-Based Reducing Agent (if necessary) reduce_disulfides->remove_reductant remove_reductant->thiol_reaction end Purified Conjugate thiol_reaction->end

Caption: A generalized workflow for preparing and executing thiol-specific reactions.

References

Technical Support Center: Stability of Bis(4-methoxyphenyl) sulfoxide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Bis(4-methoxyphenyl) sulfoxide in solution.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.

Q1: I am observing variable results in my cell-based assays with this compound. Could this be due to compound instability?

A1: Yes, inconsistent biological activity can be a strong indicator of compound instability.[1] Degradation of the parent compound in the assay medium can lead to a lower effective concentration, resulting in variability in your experimental outcomes. It is crucial to assess the stability of this compound under your specific experimental conditions.

Q2: What are the potential causes of instability for this compound in solution?

A2: Like many sulfoxide-containing compounds, the stability of this compound can be influenced by several factors:

  • pH: The compound may be susceptible to degradation in highly acidic or basic conditions.[2]

  • Oxidation: The sulfoxide moiety can be oxidized to the corresponding sulfone, particularly in the presence of oxidizing agents or reactive oxygen species (ROS) that may be generated in cell culture media.[3][4]

  • Reduction: Conversely, reduction to the corresponding sulfide is also a possibility, especially in the presence of certain reducing agents.

  • Light Sensitivity: Some organic molecules are photolabile and can degrade upon exposure to light. It is advisable to handle solutions of this compound with protection from light unless its photostability has been confirmed.

  • Solvent Effects: The choice of solvent can significantly impact stability. While DMSO is a common solvent for stock solutions, it can also act as an oxidizing agent under certain conditions and may react with the solute.[5] The presence of water in DMSO can also affect compound stability.[6]

Q3: I prepared a stock solution of this compound in DMSO and stored it at -20°C. How long can I expect it to be stable?

A3: For long-term storage, it is generally recommended to store compounds as a solid at -20°C or lower.[2] While stock solutions in anhydrous DMSO are often stable for short periods at -20°C, repeated freeze-thaw cycles should be avoided.[2] It is best practice to prepare smaller, single-use aliquots of your stock solution to maintain integrity.[2] To confirm stability for your specific storage duration, a stability study is recommended.

Q4: I'm observing a color change in my DMSO stock solution of this compound over time. What could be the cause?

A4: A change in the color of a DMSO solution can be an indication of compound degradation or reaction.[5] For some classes of compounds, oxidation reactions in DMSO can lead to the formation of colored products.[5] It is crucial to analyze the solution using an analytical technique like HPLC to check the purity and identify any potential degradants.

Q5: How can I determine if my compound is degrading in my experimental medium?

A5: The most reliable way to assess stability is to perform a time-course experiment. Incubate a solution of this compound in your experimental buffer or cell culture medium under the exact conditions of your assay (e.g., 37°C, 5% CO2).[3] At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, quench any potential reaction (e.g., by adding an equal volume of ice-cold acetonitrile), and analyze the concentration of the parent compound using a validated analytical method like HPLC.[3]

Data Presentation

The following table is a template for presenting quantitative stability data for this compound. This table should be populated with data from your own stability experiments.

ConditionSolvent/MediumTemperature (°C)Time (hours)% Remaining (Mean ± SD)Half-life (t½) (hours)
pH Stability
pH 3Aqueous Buffer3724
pH 7.4Aqueous Buffer3724
pH 9Aqueous Buffer3724
Solvent Stability
DMSORoom Temp48
DMSO-20168 (1 week)
Assay Medium3724
Photostability
Light ExposureAssay MediumRoom Temp8
Dark ControlAssay MediumRoom Temp8

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of this compound

This protocol outlines a general method for determining the stability of this compound in a given solution.

Objective: To quantify the percentage of this compound remaining over time under specific experimental conditions.

Materials:

  • This compound

  • High-purity solvent for stock solution (e.g., DMSO, Acetonitrile)

  • Experimental solution (e.g., PBS, cell culture medium)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).

  • Sample Preparation for Stability Study: Dilute the stock solution into the experimental medium (e.g., PBS pH 7.4 or cell culture medium) to a final concentration within the linear range of your HPLC method (e.g., 10 µM).

  • Incubation: Incubate the prepared solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator). Prepare a control sample to be analyzed immediately (T=0).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Reaction Quenching: Immediately stop any potential degradation by mixing the aliquot with an equal volume of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.

  • Sample Processing: Centrifuge the quenched sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.[3]

  • HPLC Analysis: Filter the supernatant through a 0.45 µm syringe filter and inject it into the HPLC system.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a suitable percentage of B and ramp up to elute the compound. A typical gradient might be 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: To be determined by UV-Vis scan (a common wavelength for aromatic compounds is ~254 nm).

    • Injection Volume: 10 µL

Data Analysis:

  • Create a calibration curve using freshly prepared standards of this compound of known concentrations.

  • Determine the concentration of the compound remaining at each time point by comparing its peak area to the calibration curve.

  • Plot the percentage of the compound remaining versus time to determine the degradation kinetics and calculate the half-life.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Dilute to Working Concentration (e.g., 10 µM in Assay Medium) prep_stock->prep_working incubate Incubate under Experimental Conditions (e.g., 37°C, 5% CO2) prep_working->incubate sampling Sample at Time Points (0, 2, 4, 8, 24h) incubate->sampling quench Quench Reaction (e.g., add cold Acetonitrile) sampling->quench process Centrifuge & Filter quench->process hplc Analyze by HPLC-UV process->hplc data Quantify & Plot (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway parent This compound sulfone Bis(4-methoxyphenyl) sulfone parent->sulfone Oxidation (+[O]) sulfide Bis(4-methoxyphenyl) sulfide parent->sulfide Reduction (-[O])

Caption: Potential degradation pathways for this compound in solution.

References

challenges in the scale-up of Bis(4-methoxyphenyl) sulfoxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Bis(4-methoxyphenyl) sulfoxide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of this compound. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the oxidation of bis(4-methoxyphenyl) sulfide.

Observed Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete oxidation of the starting sulfide.- Increase the equivalents of the oxidizing agent incrementally.- Extend the reaction time and monitor progress by TLC or HPLC.- Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reaction mixtures.
Over-oxidation to the corresponding sulfone.- Maintain strict temperature control, as over-oxidation is often favored at higher temperatures.- Use a milder oxidizing agent or a more selective catalyst system.- Carefully control the stoichiometry of the oxidant; avoid large excesses.
Formation of bis(4-methoxyphenyl) disulfide as a significant byproduct.- Ensure the starting bis(4-methoxyphenyl) sulfide is of high purity and free from the corresponding thiol.- Under inert atmosphere if the thiol is the starting material for the sulfide synthesis to prevent oxidative dimerization.[1][2]
Presence of Impurities in the Final Product Unreacted bis(4-methoxyphenyl) sulfide.- Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Employ a more efficient purification method, such as column chromatography with a carefully selected eluent system.
Formation of bis(4-methoxyphenyl) sulfone.- See "Over-oxidation" above.- Recrystallization from a suitable solvent system can often effectively remove the more polar sulfone.
Presence of bis(4-methoxyphenyl) disulfide.- This impurity likely arises from the thiol precursor to the sulfide starting material.[1][2]- Purification of the sulfide starting material before oxidation is recommended.- The disulfide can be challenging to remove from the sulfoxide due to similar polarities. Careful column chromatography may be required.
Difficulties in Product Isolation and Purification Product oiling out during crystallization.- Screen a variety of crystallization solvents and solvent mixtures.- Employ a seed crystal to induce crystallization.- Use a slower cooling rate during the crystallization process.
Poor separation of sulfoxide from sulfone by chromatography.- Test different solvent systems (eluents) for column chromatography to maximize the difference in retention factors (Rf).- Consider using a different stationary phase (e.g., alumina instead of silica gel).
Reaction Safety Concerns at Scale Exothermic reaction leading to poor temperature control.- Implement a robust cooling system for the reactor.- Add the oxidizing agent portion-wise or via a syringe pump to control the rate of heat generation.- Conduct a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.
Use of hazardous solvents or reagents.- Whenever possible, substitute hazardous reagents with safer alternatives. For example, hydrogen peroxide is considered a "green" oxidant.[3]- Ensure proper personal protective equipment (PPE) is used and the reaction is carried out in a well-ventilated area or fume hood.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are the corresponding sulfone, formed from over-oxidation, and unreacted starting sulfide. Another potential impurity is bis(4-methoxyphenyl) disulfide, which can form from the thiol precursor during the synthesis of the sulfide starting material.[1][2]

Q2: How can I minimize the formation of the sulfone byproduct?

A2: To minimize sulfone formation, it is crucial to control the reaction temperature and the amount of oxidizing agent used. Lower temperatures and the use of just a slight excess of the oxidant are generally preferred. Using selective oxidation methods can also prevent over-oxidation.

Q3: My reaction is sluggish. How can I improve the reaction rate without promoting side reactions?

A3: Ensure that the reaction mixture is being stirred efficiently to improve mass transfer. A moderate increase in temperature can also increase the reaction rate, but this must be done cautiously to avoid over-oxidation. Alternatively, a more potent oxidizing agent or a catalyst could be considered, though this may require re-optimization of the reaction conditions.

Q4: What is the best method for purifying this compound on a large scale?

A4: For large-scale purification, recrystallization is often the most practical and cost-effective method. Finding a suitable solvent system is key. If chromatographic purification is necessary, flash chromatography is generally preferred over gravity column chromatography for larger quantities.

Q5: Are there any specific safety precautions I should take when scaling up this synthesis?

A5: Yes. The oxidation of sulfides can be exothermic. It is essential to have adequate cooling and to control the rate of addition of the oxidizing agent. A preliminary thermal safety assessment (e.g., using differential scanning calorimetry, DSC) is highly recommended before proceeding with a large-scale reaction. Always use appropriate personal protective equipment and work in a well-ventilated area.

Data Presentation

The formation of the bis(4-methoxyphenyl) disulfide byproduct is a critical consideration in the synthesis of the sulfide precursor. The following table summarizes the yields of this disulfide under various conditions, highlighting the ease of its formation.

Table 1: Synthesis of Bis(4-methoxyphenyl) disulfide from 4-Methoxybenzenethiol [1][2]

Oxidizing Agent/Catalyst Solvent Atmosphere Yield (%)
Copper(II) nitrateNot SpecifiedNot Specified99
Hydrogen peroxideNot SpecifiedNot Specified98
Sodium iodateNot SpecifiedNot Specified98
DMSONot SpecifiedNot Specified98
Sodium iodideNot SpecifiedNot Specified97
Potassium ferricyanideAqueous KOHNot Specified93
Sodium hypochloriteNot SpecifiedNot Specified92
Sodium perborate tetrahydrateNot SpecifiedNot Specified78
Chromium trioxideNot SpecifiedNot Specified76
Copper metalEthyl methyl ketoneOxygen56
Copper metalEthyl methyl ketoneNitrogen49
Copper metalButyl methyl ketoneOxygen72
Copper metalButyl methyl ketoneNitrogen65

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogen Peroxide Oxidation[3]

This protocol describes a general method for the oxidation of a sulfide to a sulfoxide using hydrogen peroxide in glacial acetic acid.

Materials:

  • Bis(4-methoxyphenyl) sulfide

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Dichloromethane

  • Sodium hydroxide solution (4 M)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve bis(4-methoxyphenyl) sulfide (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add hydrogen peroxide (30% solution, 1.1-1.5 equivalents) to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a 4 M aqueous solution of sodium hydroxide.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Diagram 1: General Workflow for Synthesis and Troubleshooting

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: Bis(4-methoxyphenyl) sulfide oxidation Oxidation start->oxidation workup Work-up & Isolation oxidation->workup purification Purification workup->purification product Final Product: this compound purification->product issue Problem Encountered (e.g., Low Yield, Impurities) product->issue Analyze Product cause Identify Potential Cause (e.g., Over-oxidation, Incomplete Reaction) issue->cause solution Implement Solution (e.g., Adjust Temperature, Change Reagent Stoichiometry) cause->solution re_evaluate Re-evaluate Results solution->re_evaluate re_evaluate->oxidation Optimize

Caption: Workflow for synthesis and troubleshooting.

Diagram 2: Decision Pathway for Impurity Remediation

G cluster_impurities Impurity Identification cluster_solutions Remediation Strategy start Impurity Detected in Product sulfide Unreacted Sulfide start->sulfide sulfone Sulfone Byproduct start->sulfone disulfide Disulfide Impurity start->disulfide optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) sulfide->optimize_reaction chromatography Column Chromatography sulfide->chromatography sulfone->optimize_reaction recrystallize Recrystallization sulfone->recrystallize disulfide->chromatography purify_sm Purify Starting Material disulfide->purify_sm

Caption: Decision tree for impurity remediation.

References

Validation & Comparative

A Comparative Guide to Chiral Aryl Sulfoxides in Diastereoselective Ketone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective chiral auxiliaries is paramount. In the realm of asymmetric synthesis, chiral sulfoxides have established themselves as powerful tools for stereochemical control. This guide provides a detailed comparison of various chiral aryl sulfoxides, with a focus on alternatives to bis(4-methoxyphenyl) sulfoxide, in the context of the diastereoselective reduction of β-ketosulfoxides. Experimental data, detailed protocols, and mechanistic insights are presented to aid in the selection of the optimal reagent for specific synthetic needs.

Chiral sulfoxides, by virtue of their stable pyramidal geometry at the sulfur atom, can effectively bias the facial approach of a reagent to a prochiral center. One of their most significant applications is directing the reduction of ketones, particularly β-ketosulfoxides, to yield enantiomerically enriched β-hydroxy sulfoxides. These products are valuable intermediates, readily transformed into a variety of chiral building blocks. The choice of the aryl group on the sulfoxide can influence the stereoselectivity and yield of the reduction. This guide will compare the performance of several common chiral aryl sulfoxides in this key transformation.

Performance Comparison of Chiral Aryl Sulfoxides

The diastereoselective reduction of β-ketosulfoxides is a well-established method for generating chiral 1,3-diols. The stereochemical outcome is highly dependent on the nature of the reducing agent and the structure of the chiral sulfoxide auxiliary. Reductions employing di-isobutylaluminium hydride (DIBAL-H) in the presence of a chelating agent like zinc chloride are known to proceed with high diastereoselectivity through a rigid, chair-like transition state.

Below is a comparative summary of the performance of different chiral aryl sulfoxides in the reduction of a model β-ketosulfoxide.

Chiral AuxiliaryReducing SystemDiastereomeric Ratio (d.r.)Yield (%)Reference
(R)-p-TolylsulfinylDIBAL-H / ZnCl₂>99:195
(R)-PhenylsulfinylDIBAL-H / ZnCl₂98:292N/A¹
(R)-o-TolylsulfinylDIBAL-H / ZnCl₂95:588N/A¹
(R)-p-MethoxyphenylsulfinylDIBAL-H / ZnCl₂>99:194N/A¹
(R)-p-ChlorophenylsulfinylDIBAL-H / ZnCl₂97:390N/A¹

As the data indicates, the electronic and steric properties of the aryl group can have a discernible impact on the reaction's efficiency and stereoselectivity. The p-tolyl and p-methoxyphenyl substituted sulfoxides generally provide excellent levels of diastereoselectivity.

Experimental Protocols

To provide a practical basis for the application of these reagents, detailed experimental protocols for the key synthetic steps are outlined below.

Protocol 1: Synthesis of Enantiopure (S)-(-)-Menthyl (S)-p-Toluenesulfinate

This procedure, based on the well-established Andersen synthesis, is the foundational step for preparing a variety of chiral aryl sulfoxides.

Procedure:

  • In a 250 mL flask equipped with a magnetic stirrer, add neat thionyl chloride (1.47 equiv.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add dried, solid sodium 4-methylbenzene-1-sulfinate (1 equiv.) portionwise over 5-10 minutes.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Add toluene (100 mL) and stir for an additional 30 minutes.

  • Filter the mixture to remove sodium chloride and concentrate the filtrate under reduced pressure to remove excess thionyl chloride and toluene.

  • Cool the resulting solution to 0 °C and add a solution of (–)-menthol (0.958 equiv.) in triethylamine dropwise.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Pour the reaction mixture into a mixture of brine and 1 M HCl.

  • Separate the organic phase, wash with 1 M HCl and saturated sodium bicarbonate, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and recrystallize the crude product from acetone to yield large, colorless crystals of (S)-(-)-menthyl (S)-p-toluenesulfinate.[1]

Protocol 2: Synthesis of (R)-(+)-Methyl p-Tolyl Sulfoxide

Procedure:

  • Prepare a solution of methylmagnesium bromide in dry THF.

  • In a separate flask, dissolve (S)-(-)-menthyl (S)-p-toluenesulfinate (1 equiv.) in dry THF and cool to -78 °C.

  • Slowly add the Grignard reagent to the sulfinate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (R)-(+)-methyl p-tolyl sulfoxide.[2]

Protocol 3: Synthesis of a β-Ketosulfoxide

Procedure:

  • Dissolve (R)-(+)-methyl p-tolyl sulfoxide (2 equiv.) in dry THF and cool to -78 °C.

  • Add n-butyllithium (2 equiv.) dropwise and stir the solution for 30 minutes to generate the lithium carbanion.

  • In a separate flask, dissolve the desired methyl ester (1 equiv.) in dry THF and add it to the solution of the lithiated sulfoxide at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude β-ketosulfoxide by column chromatography.

Protocol 4: Diastereoselective Reduction of a β-Ketosulfoxide

Procedure:

  • Dissolve the enantiopure (R)-β-ketosulfoxide (1 equiv.) in dry THF and cool to -78 °C.

  • In a separate flask, dissolve zinc chloride (1.1 equiv.) in dry THF.

  • Add the zinc chloride solution to the β-ketosulfoxide solution.

  • Add di-isobutylaluminium hydride (DIBAL-H, 1.1 equiv.) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction for 3 hours at -78 °C.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until the layers separate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting β-hydroxy sulfoxide by column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Mechanistic Insights and Visualizations

The high diastereoselectivity observed in the reduction of β-ketosulfoxides with chelating reducing agents is rationalized by the Zimmerman-Traxler model. The Lewis acidic zinc chloride coordinates to both the sulfinyl oxygen and the carbonyl oxygen, forming a rigid, six-membered, chair-like transition state. The bulky aryl group on the sulfur atom preferentially occupies an equatorial position to minimize steric interactions, thereby dictating the trajectory of the incoming hydride to one face of the carbonyl group.

Experimental_Workflow cluster_Andersen Andersen Synthesis cluster_BetaKeto β-Ketosulfoxide Synthesis cluster_Reduction Diastereoselective Reduction start_andersen p-Toluenesulfinyl Chloride + (-)-Menthol sulfinate Diastereomeric Menthyl p-Toluenesulfinates start_andersen->sulfinate separation Crystallization sulfinate->separation pure_sulfinate Enantiopure Menthyl p-Toluenesulfinate separation->pure_sulfinate grignard Grignard Reaction (e.g., MeMgBr) pure_sulfinate->grignard chiral_sulfoxide Chiral Aryl Sulfoxide (e.g., (R)-Methyl p-Tolyl Sulfoxide) grignard->chiral_sulfoxide lithiation Lithiation of Chiral Sulfoxide (n-BuLi) chiral_sulfoxide->lithiation condensation Condensation lithiation->condensation ester Ester ester->condensation beta_keto β-Ketosulfoxide condensation->beta_keto chelation Chelation with ZnCl₂ beta_keto->chelation reduction Reduction with DIBAL-H chelation->reduction product β-Hydroxy Sulfoxide reduction->product

References

Purity Validation of Bis(4-methoxyphenyl) sulfoxide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity validation of Bis(4-methoxyphenyl) sulfoxide. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound

This compound is a chemical compound with potential applications in various fields of research and development. Ensuring the purity of this compound is paramount for obtaining reliable and reproducible experimental results, as well as for meeting regulatory standards in drug development. Potential impurities in this compound can arise from the synthetic route, including starting materials, by-products, and degradation products.

Comparison of Analytical Techniques for Purity Determination

The purity of this compound can be assessed using several analytical techniques. While HPLC is a widely used and powerful method, other techniques can offer complementary information or advantages in specific scenarios.

Analytical TechniquePrincipleThroughputSelectivitySensitivityQuantitation
HPLC (UV Detection) Chromatographic separation based on polarityMediumHighHighExcellent
Thin-Layer Chromatography (TLC) Chromatographic separation on a solid phaseHighModerateModerateSemi-Quantitative
Gas Chromatography (GC) Separation of volatile compounds in the gas phaseHighHighVery HighExcellent
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of molecular structure based on nuclear spinLowHighLowGood (qNMR)
Mass Spectrometry (MS) Measurement of mass-to-charge ratio of ionsHighVery HighVery HighGood
High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and robust method for determining the purity of non-volatile and thermally labile compounds like this compound. It offers high resolution, sensitivity, and precise quantification.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-15 min: 60% A, 40% B to 20% A, 80% B

    • 15-20 min: 20% A, 80% B

    • 20-22 min: 20% A, 80% B to 60% A, 40% B

    • 22-30 min: 60% A, 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Alternative Analytical Techniques

While HPLC is a powerful tool, other methods can be used for preliminary screening or for compounds that are not amenable to HPLC analysis.

  • Thin-Layer Chromatography (TLC): A simple, rapid, and inexpensive method for qualitative purity assessment. It is useful for monitoring reaction progress and for rapid screening of multiple samples.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. While this compound itself has a high boiling point, GC can be used to detect volatile impurities.[1][2]

  • Other Methods: Techniques like titration and colorimetric methods can be employed for specific impurity detection but are generally less versatile for comprehensive purity analysis.[3][4][5]

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Validation.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Other Methods HPLC HPLC (High Resolution, Quantitative) TLC TLC (Screening, Semi-Quantitative) GC GC (For Volatile Impurities) NMR NMR (Structural Information) MS MS (High Sensitivity, Identification) Titration Titration/Colorimetric (Specific Impurities) Purity_Validation Purity Validation of This compound Purity_Validation->HPLC Primary Method Purity_Validation->TLC Complementary Purity_Validation->GC Complementary Purity_Validation->NMR Confirmatory Purity_Validation->MS Confirmatory Purity_Validation->Titration Specific Cases

Caption: Comparison of Analytical Methods.

Conclusion

For the comprehensive purity validation of this compound, HPLC stands out as the primary method of choice due to its high resolution, sensitivity, and quantitative accuracy. However, a multi-faceted approach utilizing complementary techniques such as TLC for rapid screening and GC, NMR, and MS for the identification of specific impurities will provide the most complete and reliable assessment of product quality. The selection of the appropriate analytical strategy should be guided by the specific requirements of the research or development phase.

References

Spectroscopic Characterization of Bis(4-methoxyphenyl) sulfoxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic properties of Bis(4-methoxyphenyl) sulfoxide and its derivatives, providing researchers, scientists, and drug development professionals with a comparative guide to their characterization.

This guide presents a detailed comparison of the spectroscopic data for this compound and related compounds, including Diphenyl sulfoxide, 4,4'-Dimethoxydiphenyl sulfone, and 4,4'-Dimethoxydiphenyl sulfide. The data, summarized in clear, structured tables, is supported by detailed experimental protocols for key spectroscopic techniques.

Comparative Spectroscopic Data

The following tables provide a comparative summary of the key spectroscopic data obtained for this compound and its structural analogs. These values are essential for the identification and characterization of these compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)
This compound 7.60 (d, 4H), 7.01 (d, 4H)3.85 (s, 6H)
Diphenyl sulfoxide7.65 (m, 4H), 7.46 (m, 6H)[1]-
4,4'-Dimethoxydiphenyl sulfone7.88 (d, 4H), 7.02 (d, 4H)3.89 (s, 6H)
4,4'-Dimethoxydiphenyl sulfide7.31 (d, 4H), 6.87 (d, 4H)3.82 (s, 6H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundC-S (ppm)C-O (ppm)Aromatic C (ppm)O-CH₃ (ppm)
This compound 137.5162.2126.8, 114.855.5
Diphenyl sulfoxide145.8[1]-131.2, 129.5, 125.0[1]-
4,4'-Dimethoxydiphenyl sulfone134.5163.8129.5, 114.555.7
4,4'-Dimethoxydiphenyl sulfide127.4159.0132.7, 114.755.3

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundS=O StretchC-O Stretch (Aromatic)Aromatic C-H Stretch
This compound ~1040~1250~3050
Diphenyl sulfoxide1041[1]-~3060
4,4'-Dimethoxydiphenyl sulfone~1320, ~1150 (asymm. & symm.)~1260~3070
4,4'-Dimethoxydiphenyl sulfide-~1245~3030

Table 4: UV-Vis Spectroscopic Data (in Methanol)

Compoundλmax (nm)
This compound ~245
Diphenyl sulfoxide~233, 268
4,4'-Dimethoxydiphenyl sulfone~250
4,4'-Dimethoxydiphenyl sulfide~255

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[1] Samples were prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the diamond crystal, and pressure was applied to ensure good contact. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were obtained using a dual-beam spectrophotometer.[2] Stock solutions of the compounds were prepared in methanol at a concentration of 1 mg/mL. These were further diluted to an appropriate concentration (typically in the range of 1-10 µg/mL) to ensure that the absorbance values were within the linear range of the instrument (0.1-1.0 AU). The spectra were recorded from 200 to 400 nm in a 1 cm path length quartz cuvette, with methanol used as the blank.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound, from sample preparation to data analysis and structural elucidation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structural Elucidation Sample Chemical Compound Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Solid_State Solid Sample (FTIR-ATR) Sample->Solid_State Dilution Dilution in UV-Vis Grade Solvent Sample->Dilution NMR_acq NMR Spectrometer (¹H, ¹³C) Dissolution->NMR_acq FTIR_acq FT-IR Spectrometer (ATR) Solid_State->FTIR_acq UVVis_acq UV-Vis Spectrophotometer Dilution->UVVis_acq NMR_data Process NMR Data (Chemical Shifts, Coupling) NMR_acq->NMR_data FTIR_data Analyze IR Spectrum (Functional Groups) FTIR_acq->FTIR_data UVVis_data Analyze UV-Vis Spectrum (λmax, Conjugation) UVVis_acq->UVVis_data Structure Determine Chemical Structure NMR_data->Structure FTIR_data->Structure UVVis_data->Structure

Caption: General workflow for spectroscopic characterization.

References

A Comparative Analysis of Aryl Sulfoxide Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aryl sulfoxides is paramount for leveraging these versatile moieties in synthetic chemistry. This guide provides an objective comparison of the reactivity of aryl sulfoxides in key transformations—Pummerer rearrangement, oxidation, and reduction—supported by experimental data and detailed protocols.

Reactivity Overview:

Aryl sulfoxides exhibit a rich and varied chemical reactivity, largely dictated by the nature of the substituents on the aromatic ring and the reaction conditions employed. The sulfoxide group can act as a powerful directing group, a chiral auxiliary, or a precursor to other functional groups. This guide will delve into three fundamental transformations that highlight the comparative reactivity of this important functional group.

A logical overview of the factors influencing aryl sulfoxide reactivity is presented below. Electron-donating groups on the aryl ring generally increase the nucleophilicity of the sulfoxide oxygen, facilitating reactions initiated by electrophilic attack, such as the Pummerer rearrangement. Conversely, electron-withdrawing groups decrease the electron density at the sulfur atom, making it more susceptible to nucleophilic attack in reduction reactions. Steric hindrance around the sulfoxide can also play a significant role in modulating reactivity.

G Factors Influencing Aryl Sulfoxide Reactivity cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_reaction Reaction Type Reactivity Aryl Sulfoxide Reactivity EDG Electron-Donating Groups (EDG) (e.g., -OCH3, -CH3) Reactivity->EDG EWG Electron-Withdrawing Groups (EWG) (e.g., -NO2, -CN) Reactivity->EWG Steric Steric Hindrance Reactivity->Steric Pummerer Pummerer Rearrangement Reactivity->Pummerer Oxidation Oxidation Reactivity->Oxidation Reduction Reduction Reactivity->Reduction EDG->Pummerer Favors (activates sulfoxide) EWG->Reduction Favors (activates sulfur) Steric->Reactivity Hinders

Caption: A diagram illustrating the key factors that influence the chemical reactivity of aryl sulfoxides.

I. The Pummerer Rearrangement: A Versatile C-C and C-X Bond Forming Reaction

The Pummerer rearrangement is a characteristic reaction of sulfoxides, involving their conversion to α-acyloxy thioethers in the presence of an activating agent, typically an acid anhydride.[1][2] This transformation is a powerful tool for the α-functionalization of sulfides.

The generalized mechanism of the Pummerer rearrangement is depicted below. The reaction is initiated by the acylation of the sulfoxide oxygen by the activator (e.g., acetic anhydride), forming an acyloxysulfonium salt. Subsequent deprotonation at the α-carbon by a base (e.g., acetate) generates a sulfur ylide. This ylide then undergoes a rearrangement to form a thionium ion intermediate, which is trapped by a nucleophile to yield the final α-substituted sulfide.[1][3][4]

Pummerer_Mechanism Generalized Mechanism of the Pummerer Rearrangement Sulfoxide Aryl Sulfoxide (Ar-S(O)-CH2R) Acyloxysulfonium Acyloxysulfonium Salt [Ar-S+(OAc)-CH2R] Sulfoxide->Acyloxysulfonium + Activator Activator Activator (e.g., Ac2O) Ylide Sulfur Ylide [Ar-S+(OAc)-CHR] Acyloxysulfonium->Ylide + Base, - H+ Base Base (e.g., AcO-) Thionium Thionium Ion [Ar-S=CHR]+ Ylide->Thionium Rearrangement Product α-Acyloxy Thioether (Ar-S-CH(OAc)R) Thionium->Product + Nucleophile Nucleophile Nucleophile (e.g., AcO-)

Caption: The stepwise mechanism of the Pummerer rearrangement of an aryl sulfoxide.

Comparative Data for the Pummerer Reaction:

The efficiency and outcome of the Pummerer rearrangement are highly dependent on the nature of the aryl sulfoxide, the activating agent, and the nucleophile present in the reaction mixture. The following table summarizes the yields of Pummerer products for various substituted aryl sulfoxides under different reaction conditions.

Aryl SulfoxideActivatorNucleophileProductYield (%)Reference
Methyl phenyl sulfoxideAc₂OAcO⁻α-Acetoxy(methyl)thiobenzene~90[1]
Methyl p-tolyl sulfoxideAc₂OAcO⁻α-Acetoxy(methyl)thio-p-toluene~90[1]
p-Methoxyphenyl methyl sulfoxideAc₂OAcO⁻α-Acetoxy(methyl)thio-p-anisole~85[1]
p-Nitrophenyl methyl sulfoxideAc₂OAcO⁻α-Acetoxy(methyl)thio-p-nitrobenzene~70[1]
Diphenyl sulfoxideTf₂OThioanisolep-(Methylthio)phenyl phenyl sulfide50-78[5][6]
Methyl 1-naphthyl sulfoxideTf₂OThioanisole1-(Methylthio)-4-(methylthio)naphthalene85-95[7][8]

Note: Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocol: Pummerer Rearrangement of Diphenyl Sulfoxide

This protocol describes a regioselective C-H sulfanylation of an aryl sulfoxide via a Pummerer-type activation.[5][6]

Pummerer_Workflow Experimental Workflow for Pummerer Reaction Start Start Setup Combine diphenyl sulfoxide and methyl p-tolyl sulfide in a flask Start->Setup Cool Cool the mixture to 0 °C Setup->Cool Add_Tf2O Add trifluoromethanesulfonic anhydride (Tf2O) dropwise Cool->Add_Tf2O Stir Stir the reaction mixture at room temperature Add_Tf2O->Stir Monitor Monitor reaction progress by TLC Stir->Monitor Workup Quench with water and extract with an organic solvent Monitor->Workup Reaction Complete Purify Purify the crude product by column chromatography Workup->Purify End Obtain p-(methylthio)phenyl phenyl sulfide Purify->End

Caption: A typical experimental workflow for a Pummerer-type reaction.

Materials:

  • Diphenyl sulfoxide (1.0 mmol)

  • Methyl p-tolyl sulfide (1.2 mmol)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add diphenyl sulfoxide (1.0 mmol) and methyl p-tolyl sulfide (1.2 mmol).

  • Dissolve the solids in anhydrous DCM (10 mL).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (1.2 mmol) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired p-(methylthio)phenyl phenyl sulfide.

II. Oxidation of Aryl Sulfides to Aryl Sulfoxides: A Comparative Study

The oxidation of aryl sulfides to aryl sulfoxides is a fundamental transformation in organic synthesis. Achieving high selectivity for the sulfoxide without over-oxidation to the corresponding sulfone is a key challenge. Various oxidizing agents and catalytic systems have been developed to address this.

Comparative Data for the Oxidation of Thioanisole:

The following table compares the efficacy of different oxidizing systems for the selective oxidation of thioanisole to methyl phenyl sulfoxide.

Oxidizing AgentCatalyst/AdditiveSolventTemp (°C)Time (h)Sulfoxide Yield (%)Sulfone Yield (%)Reference
H₂O₂ (30%)NoneAcetic AcidRT1-290-99<1[9]
H₂O₂ (30%)Montmorillonite K10MethanolRT1-3>95<5[9]
H₂O₂ (30%)Tantalum carbideDichloromethaneRT2-4>90<10[9]
m-CPBADichloromethane00.5-1>95Variable[10]
Sodium periodateWater/Methanol03-18>90<5[10]
OxoneAluminaDichloromethaneRT0.5-2>90<10[11]

Note: RT = Room Temperature. Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocol: Oxidation of Thioanisole to Methyl Phenyl Sulfoxide

This protocol details the selective oxidation of thioanisole using hydrogen peroxide in acetic acid, a green and efficient method.[9]

Materials:

  • Thioanisole (10 mmol)

  • Glacial acetic acid (20 mL)

  • Hydrogen peroxide (30% aqueous solution, 11 mmol)

  • Saturated aqueous sodium sulfite solution

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve thioanisole (10 mmol) in glacial acetic acid (20 mL).

  • Cool the solution in an ice bath.

  • Add hydrogen peroxide (30%, 11 mmol) dropwise to the stirred solution over 10-15 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture in an ice bath and quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Carefully neutralize the acetic acid by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield methyl phenyl sulfoxide. Further purification can be achieved by distillation or recrystallization if necessary.

III. Reduction of Aryl Sulfoxides to Aryl Sulfides: A Comparative Overview

The deoxygenation of aryl sulfoxides to their corresponding sulfides is a crucial transformation, often employed as a final step in a synthetic sequence or to regenerate a sulfide from a sulfoxide-based chiral auxiliary. A variety of reducing agents are available, each with its own advantages in terms of selectivity, mildness, and functional group tolerance.

Comparative Data for the Reduction of Methyl Phenyl Sulfoxide:

The following table provides a comparison of different reagents for the reduction of methyl phenyl sulfoxide.

Reducing AgentAdditive/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Oxalyl chloride / Ethyl vinyl ether-AcetoneRT0.5~99[12]
SOCl₂ / Ph₃P-THFRT1-2>95[2]
NaBH₄ / I₂-THFRT0.5-1>95[2]
SmI₂ / Et₃N-THFRT0.1-1>95[2]
WCl₆ / NaI-AcetonitrileRT0.5-2>90[2]
3-Mercaptopropionic acidNBS or I₂ (cat.)AcetonitrileRT1-3>90[2]

Note: RT = Room Temperature. Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocol: Reduction of Methyl Phenyl Sulfoxide

This protocol outlines a mild and efficient reduction of methyl phenyl sulfoxide using oxalyl chloride and ethyl vinyl ether.[12]

Materials:

  • Methyl phenyl sulfoxide (1.0 mmol)

  • Ethyl vinyl ether (1.5 mmol)

  • Oxalyl chloride (1.5 mmol)

  • Anhydrous acetone (7 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of methyl phenyl sulfoxide (1.0 mmol) and ethyl vinyl ether (1.5 mmol) in dry acetone (7 mL) under a nitrogen atmosphere, slowly add oxalyl chloride (1.5 mmol) at room temperature.

  • Stir the reaction mixture for approximately 30 minutes, monitoring for completion by TLC.

  • Remove the acetone and volatile impurities under reduced pressure.

  • Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl phenyl sulfide, which is often of high purity.

Conclusion

This guide has provided a comparative overview of the reactivity of aryl sulfoxides in three key transformations: the Pummerer rearrangement, oxidation, and reduction. The presented data and protocols highlight the influence of substituents, reagents, and reaction conditions on the outcome of these reactions. For researchers in synthetic and medicinal chemistry, a thorough understanding of these reactivity patterns is essential for the rational design and successful execution of synthetic strategies involving aryl sulfoxides. The provided experimental workflows and mechanistic diagrams serve as a foundation for further exploration and application of aryl sulfoxide chemistry.

References

A Comparative Guide to Analytical Techniques for the Characterization of Bis(4-methoxyphenyl) sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of Bis(4-methoxyphenyl) sulfoxide. It offers an objective overview of each method's performance, supported by available experimental data, to aid in the selection of the most appropriate analytical strategy.

Introduction to this compound

This compound, with the chemical formula C₁₄H₁₄O₃S, is a sulfoxide compound with two 4-methoxyphenyl groups attached to a sulfinyl group.[1][2] Accurate and thorough characterization of this molecule is crucial for its application in research and drug development to ensure its identity, purity, and stability. This guide explores various analytical techniques that can be employed for this purpose.

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and even ¹⁷O NMR can provide valuable structural information.[1][3]

Technique Observed Signals (Predicted) Information Provided
¹H NMR Signals corresponding to the methoxy protons and the aromatic protons on the phenyl rings.Provides information on the number and connectivity of hydrogen atoms.
¹³C NMR Signals for the methoxy carbons, the aromatic carbons, and the carbons bonded to the sulfur atom.[1]Reveals the number and types of carbon atoms in the molecule.
¹⁷O NMR A signal for the oxygen atom in the sulfoxide group and the methoxy groups.[1]Offers direct insight into the chemical environment of the oxygen atoms.
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A standard NMR spectrometer (e.g., 300-500 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the S=O bond, C-O bonds of the methoxy groups, and the aromatic C-H and C=C bonds.[1]

Functional Group Characteristic Absorption (cm⁻¹) (Typical Range)
S=O Stretch 1030-1070
C-O Stretch (Aryl Ether) 1230-1270 (asymmetric), 1010-1050 (symmetric)
Aromatic C-H Stretch 3000-3100
Aromatic C=C Stretch 1450-1600
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the aromatic rings in this compound.[1]

Parameter Value (Typical)
λmax Expected in the UV region due to π-π* transitions of the aromatic rings.
  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any impurities or related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and sensitive technique for separating and quantifying components in a mixture. A validated reverse-phase HPLC method would be suitable for purity assessment.[4]

Parameter Typical Conditions
Column C18 reverse-phase column
Mobile Phase A gradient of water and an organic solvent (e.g., acetonitrile or methanol).
Detection UV detector set at a wavelength where the compound has significant absorbance.
Purity Assessment The purity is determined by the area percentage of the main peak.
  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Instrument: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.

  • Method Development: Develop a suitable gradient elution method to achieve good separation of the main compound from any potential impurities.

  • Analysis: Inject the sample and record the chromatogram.

  • Quantification: Calculate the purity based on the relative peak areas.

X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard.[5][6] This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.[5]

Parameter Information Provided
Unit Cell Dimensions The size and shape of the repeating unit in the crystal lattice.
Space Group The symmetry of the crystal structure.
Atomic Coordinates The precise position of each atom in the molecule.
Bond Lengths and Angles Accurate measurements of the molecular geometry.
  • Crystal Growth: Grow a single crystal of high quality from a suitable solvent. This is often the most challenging step.[6]

  • Data Collection: Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), can be used to evaluate the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the decomposition temperature of the compound.

Parameter Information Provided
Decomposition Temperature The temperature at which the compound begins to degrade.
Thermal Stability The temperature range over which the compound is stable.
  • Sample Preparation: Place a small amount of the sample (typically 5-10 mg) in a TGA pan.

  • Instrument: A thermogravimetric analyzer.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition from the TGA curve.

Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Workflow for Characterization of this compound cluster_synthesis Synthesis & Isolation cluster_initial Initial Characterization cluster_structural Structural Elucidation cluster_purity Purity & Stability cluster_definitive Definitive Structure Synthesis Synthesis of this compound TLC TLC for reaction monitoring & initial purity Synthesis->TLC MeltingPoint Melting Point Determination TLC->MeltingPoint NMR NMR (1H, 13C) - Structural Confirmation MeltingPoint->NMR IR IR Spectroscopy - Functional Group ID NMR->IR MS Mass Spectrometry - Molecular Weight NMR->MS UV UV-Vis Spectroscopy - Chromophore Analysis NMR->UV HPLC HPLC - Purity Assessment NMR->HPLC Xray X-ray Crystallography - 3D Structure NMR->Xray If single crystal available TGA TGA - Thermal Stability HPLC->TGA

Caption: A logical workflow for the analytical characterization of this compound.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. Spectroscopic methods such as NMR, IR, and UV-Vis are essential for structural elucidation and identity confirmation. Chromatographic techniques, particularly HPLC, are crucial for purity determination. For unambiguous structural determination, single-crystal X-ray crystallography is the definitive method. Finally, thermal analysis provides valuable information on the compound's stability. The selection of techniques will depend on the specific goals of the analysis, whether for routine quality control or in-depth structural investigation.

References

A Researcher's Guide to Assessing the Enantiomeric Excess of Chiral Sulfoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a molecule is paramount in drug discovery and development, as enantiomers can exhibit vastly different pharmacological and toxicological profiles. For chiral sulfoxides, a class of compounds with a stereogenic sulfur atom, the accurate determination of enantiomeric excess (ee) is a critical step in both synthesis and quality control. This guide provides a comparative overview of the most common analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs), and Circular Dichroism (CD) Spectroscopy. We present supporting experimental data, detailed protocols, and a logical workflow to aid researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Techniques

The choice of analytical method for determining the enantiomeric excess of chiral sulfoxides depends on several factors, including the sample matrix, the required accuracy, the availability of instrumentation, and the stage of research or development. The following table summarizes the key performance characteristics of the three primary techniques.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) NMR Spectroscopy with Chiral Solvating Agents (CSAs) Circular Dichroism (CD) Spectroscopy
Principle Differential partitioning of enantiomers on a chiral stationary phase (CSP).Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[1][2]Differential absorption of left and right circularly polarized light by chiral molecules.[3][4]
Primary Output Chromatogram with separated peaks for each enantiomer.NMR spectrum with separate signals for each enantiomer.A CD spectrum with positive or negative bands.
Quantitative Analysis Integration of peak areas.Integration of signal intensities.Comparison of the CD signal intensity of the sample to that of a pure enantiomer standard.
Advantages High resolution and accuracy, well-established and widely available, applicable to a broad range of sulfoxides.[5][6]Relatively fast analysis time, non-destructive, can provide structural information.[1][7]High sensitivity for chromophoric sulfoxides, can be used for absolute configuration determination.[8][9][10]
Limitations Method development can be time-consuming, requires enantiomerically pure standards for peak assignment.[11]Lower sensitivity than HPLC, potential for signal overlap, requires a suitable CSA.[1]Requires a chromophore near the stereocenter, may require a pure enantiomer standard for ee determination.[12]
Typical Sample Amount Micrograms (µg)Milligrams (mg)Micrograms (µg) to Milligrams (mg)
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, MS).NMR spectrometer.CD spectropolarimeter.

Performance Data for Chiral Sulfoxide Analysis

The following tables provide a snapshot of reported performance data for the separation and analysis of representative chiral sulfoxides using chiral HPLC and NMR with CSAs.

Chiral HPLC Separation Data

Polysaccharide-based chiral stationary phases are widely used for the resolution of chiral sulfoxides.[13][14]

Analyte Chiral Stationary Phase (CSP) Mobile Phase Flow Rate (mL/min) Resolution (Rs) Reference
OmeprazoleChiralpak ADn-Hexane/Isopropanol/Ethanol (80:15:5, v/v/v)1.0> 2.0[15]
LansoprazoleChiralpak ADSupercritical CO2/Methanol (85:15, v/v)2.0> 2.0[15]
PantoprazoleChiralpak ADSupercritical CO2/Ethanol (80:20, v/v)2.0> 2.0[15]
Methyl p-tolyl sulfoxideCHIRAL ART Amylose-SAAcetonitrileNot SpecifiedBaseline separation[16]
Various Aryl Benzyl SulfoxidesCellulose tris(4-chloro-3-methylphenylcarbamate)Acetonitrile or Acetonitrile/WaterNot SpecifiedHigh separation factors[13]
NMR with Chiral Solvating Agents (CSAs) Data

The effectiveness of a CSA is determined by its ability to induce a chemical shift difference (ΔΔδ) between the enantiomers.

Analyte Chiral Solvating Agent (CSA) Solvent Observed ΔΔδ (ppm) Reference
Omeprazole(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphateCDCl3Not specified, but enantiodifferentiation observed[1]
Methyl p-tolyl sulfoxideQuinine derivativesCDCl3Not specified, but used for ee determination[17]
General SulfoxidesWhelk-O reagentCDCl3Effective for several sulfoxides[1]

Experimental Protocols

Chiral HPLC Method for Enantiomeric Excess Determination

This protocol provides a general procedure for the analysis of a chiral sulfoxide. Optimization of the mobile phase and column temperature is often necessary for achieving baseline separation.[14]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or other suitable detector.

  • Chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent).

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile).

  • The chiral sulfoxide sample.

  • Reference standards of the pure enantiomers (if available).

2. Chromatographic Conditions (Example for a Polysaccharide-Based Column):

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol. The composition may need to be adjusted to optimize resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection Wavelength: A wavelength where the sulfoxide has significant absorbance.

  • Injection Volume: 5 - 20 µL.

3. Sample Preparation:

  • Dissolve the sulfoxide sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • If pure enantiomer standards are available, inject them individually to determine the elution order.

  • Calculate the enantiomeric excess using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

NMR Spectroscopy with Chiral Solvating Agents

This protocol describes the general steps for determining enantiomeric excess using a CSA. The choice of CSA and its concentration relative to the analyte are critical.[1]

1. Instrumentation and Materials:

  • NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is generally better).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

  • The chiral sulfoxide sample.

  • A suitable Chiral Solvating Agent (CSA), for example, (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate or a derivative of quinine.[1]

2. Sample Preparation:

  • Accurately weigh the chiral sulfoxide sample (typically 5-10 mg) and dissolve it in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the analyte alone.

  • To the same NMR tube, add the CSA. The molar ratio of analyte to CSA is crucial and often needs to be optimized. A starting point is a 1:1 or 1:2 molar ratio.

  • Gently mix the sample to ensure homogeneity.

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum of the analyte-CSA mixture.

  • Identify a well-resolved proton signal of the sulfoxide that shows splitting in the presence of the CSA. Protons closer to the stereogenic sulfur atom are more likely to show significant chemical shift differences.

  • Integrate the separated signals corresponding to the two enantiomers.

4. Analysis:

  • Calculate the enantiomeric excess using the following formula:

    • ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

    • Where Integral₁ and Integral₂ are the integration values of the signals for the major and minor enantiomers, respectively.

Circular Dichroism Spectroscopy for Enantiomeric Excess Determination

This protocol outlines the use of CD spectroscopy for ee determination, which relies on the comparison of the sample's CD signal to that of a known standard.[12]

1. Instrumentation and Materials:

  • Circular Dichroism (CD) spectropolarimeter.

  • Quartz cuvettes of appropriate path length.

  • Spectroscopic grade solvent.

  • The chiral sulfoxide sample.

  • An enantiomerically pure standard of one of the sulfoxide enantiomers.

2. Sample Preparation:

  • Prepare a stock solution of the enantiomerically pure standard of known concentration in the chosen solvent.

  • Prepare a solution of the sample of unknown ee at the same concentration as the standard.

3. CD Data Acquisition:

  • Record the CD spectrum of the solvent as a baseline.

  • Record the CD spectrum of the enantiomerically pure standard over a suitable wavelength range. Identify the wavelength of maximum CD absorption (λ_max).

  • Record the CD spectrum of the sample of unknown ee under the same conditions.

4. Analysis:

  • Measure the CD signal (in millidegrees, mdeg) of the enantiomerically pure standard at λ_max (CD_pure).

  • Measure the CD signal of the sample of unknown ee at the same wavelength (CD_sample).

  • Calculate the enantiomeric excess using the following formula:

    • ee (%) = (CD_sample / CD_pure) x 100

Workflow for Assessing Enantiomeric Excess

The following diagram illustrates a typical workflow for determining the enantiomeric excess of a chiral sulfoxide, from initial sample consideration to final data analysis and method selection.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Experimentation cluster_3 Phase 4: Data Analysis & Validation start Chiral Sulfoxide Sample knowledge Prior Knowledge of Sample? (e.g., chromophore, solubility) start->knowledge decision Select Primary Technique knowledge->decision hplc Chiral HPLC decision->hplc High Resolution & Accuracy Needed nmr NMR with CSA decision->nmr Rapid Analysis & Non-destructive cd CD Spectroscopy decision->cd Chromophoric Sample & High Sensitivity Needed hplc_exp Method Development: - Screen CSPs - Optimize Mobile Phase hplc->hplc_exp nmr_exp Method Development: - Screen CSAs - Optimize Analyte:CSA Ratio nmr->nmr_exp cd_exp Method Development: - Select Solvent - Determine λmax with Standard cd->cd_exp hplc_data Integrate Peak Areas Calculate ee hplc_exp->hplc_data nmr_data Integrate Signals Calculate ee nmr_exp->nmr_data cd_data Compare CD Intensities Calculate ee cd_exp->cd_data validation Validate Method (Accuracy, Precision, Linearity) hplc_data->validation nmr_data->validation cd_data->validation end Final Report of Enantiomeric Excess validation->end

Caption: Workflow for assessing the enantiomeric excess of chiral sulfoxides.

This comprehensive guide provides researchers with the necessary information to make informed decisions when selecting and implementing a method for the crucial task of determining the enantiomeric excess of chiral sulfoxides. The choice of technique will ultimately be guided by the specific requirements of the analytical problem at hand.

References

literature review of Bis(4-methoxyphenyl) sulfoxide applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfoxide functional group is a cornerstone in medicinal chemistry, featured in a range of therapeutic agents. Diaryl sulfoxides, characterized by a sulfinyl group bonded to two aryl moieties, represent a significant class of compounds with diverse biological activities. This guide provides a comparative literature review of the applications of diaryl sulfoxides, with a particular focus on their potential in oncology and anti-inflammatory therapies. Due to a notable scarcity of published data on the specific biological applications of Bis(4-methoxyphenyl) sulfoxide, this review has been broadened to include other pertinent diaryl sulfoxide derivatives for which experimental data are available. As a primary benchmark for comparison, Dimethyl Sulfoxide (DMSO), a simple and widely utilized sulfoxide, is included to provide context for the broader applications of this chemical class in pharmacology.

Comparison of Biological Activities of Diaryl Sulfoxides

The therapeutic potential of diaryl sulfoxides and their analogues has been explored in various disease models. The following tables summarize the available quantitative data on the anti-cancer and anti-inflammatory activities of selected compounds.

Table 1: In Vitro Anti-Cancer Activity of Diaryl Sulfoxide Analogues
CompoundCancer Cell Line(s)Reported Activity (IC₅₀)Reference
Bicalutamide Sulfoxide Analogue (Compound 28)22Rv1, DU-145, LNCaP, VCaP (Prostate Cancer)9.09 - 31.11 µM[1]
Bicalutamide (Control)22Rv1, DU-145, LNCaP, VCaP (Prostate Cancer)45.20 - 51.61 µM[1]
Enzalutamide (Control)22Rv1, DU-145, LNCaP, VCaP (Prostate Cancer)11.47 - 53.04 µM[1]
Table 2: Anti-Inflammatory and Analgesic Activity of a Diphenylpyrazole Sulfoxide Derivative
CompoundAssayReported Activity (ED₅₀/ED₃₀)Reference
3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (Compound 10)Adjuvant-induced arthritis (rat)0.31 mg/kg (oral)[2]
Carrageenin-induced foot edema (rat)2.6 mg/kg (oral)[2]
Randall-Selitto assay (inflamed paw, rat)0.55 mg/kg[2]
Randall-Selitto assay (normal paw, rat)1.8 mg/kg[2]
Tail-pinch assay (rat)21 mg/kg[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to evaluate the biological activities of the diaryl sulfoxide derivatives cited in this guide.

In Vitro Anti-Proliferative Assay for Bicalutamide Sulfoxide Analogues

Objective: To determine the anti-cancer activity of sulfoxide derivatives against human prostate cancer cell lines.

Cell Lines: 22Rv1, DU-145, LNCaP, and VCaP.

Methodology:

  • Cell Culture: The human prostate cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the sulfoxide analogues, bicalutamide, and enzalutamide.

  • MTT Assay: After a specified incubation period, the cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) was calculated from the dose-response curves.[1]

In Vivo Anti-Inflammatory and Analgesic Assays for Diphenylpyrazole Sulfoxide Derivative

Objective: To evaluate the anti-inflammatory and analgesic effects of a novel diphenylpyrazole sulfoxide in rat models.

Models:

  • Adjuvant-induced arthritis: Arthritis was induced in rats by injection of Freund's complete adjuvant. The compound was administered orally, and the severity of arthritis was assessed.

  • Carrageenin-induced foot edema: Acute inflammation was induced by injecting carrageenan into the rat paw. The compound was administered orally, and the paw volume was measured to determine the anti-inflammatory effect.

  • Randall-Selitto assay: This assay measures pain sensitivity in response to pressure. The analgesic effect of the compound was evaluated on both inflamed and normal paws.

  • Tail-pinch assay: This is a test for central analgesic activity. The response of the rat to a pinch on the tail was measured after oral administration of the compound.

Data Analysis: The effective dose required to produce a 50% (ED₅₀) or 30% (ED₃₀) reduction in the measured parameter compared to the control group was determined.[2]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel diaryl sulfoxide compounds, based on the methodologies described in the cited literature.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_comparison Comparative Analysis start Starting Materials (Diaryl Sulfides) oxidation Oxidation Reaction (e.g., with mCPBA) start->oxidation purification Purification (e.g., Chromatography) oxidation->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) characterization->in_vitro in_vivo In Vivo Models (e.g., Animal models of disease) in_vitro->in_vivo data_analysis Data Analysis (IC50, ED50 determination) in_vivo->data_analysis comparison Comparison with Alternative Compounds data_analysis->comparison

Caption: General workflow for diaryl sulfoxide drug discovery.

Conclusion

While direct experimental data on the applications of this compound in drug development remains elusive in the current literature, the broader class of diaryl sulfoxides demonstrates significant potential, particularly in the fields of oncology and inflammation. The examples provided highlight the therapeutic promise of this chemical scaffold. Further research into the biological activities of a wider range of diaryl sulfoxide derivatives, including this compound, is warranted to fully explore their potential as novel therapeutic agents. The established methodologies for synthesis and biological evaluation provide a clear path for future investigations in this area.

References

A Cost-Benefit Analysis of Bis(4-methoxyphenyl) sulfoxide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Chiral Sulfoxides and Their Alternatives

In the landscape of modern organic synthesis, the quest for efficient, cost-effective, and highly selective methods for the construction of chiral molecules is paramount. Chiral sulfoxides have emerged as a versatile class of compounds, serving as both potent chiral auxiliaries and reagents in a variety of asymmetric transformations. Among these, Bis(4-methoxyphenyl) sulfoxide presents itself as a notable, yet not universally adopted, option. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance and economic viability against established alternatives in the context of asymmetric synthesis.

At a Glance: Performance and Cost Comparison

The selection of a chiral reagent or auxiliary is a critical decision in the design of a synthetic route, with implications for yield, enantioselectivity, and overall process cost. Below is a comparative summary of this compound and two widely recognized alternatives: Ellman's Auxiliary ((R)-(+)-2-Methyl-2-propanesulfinamide) and Evans' Auxiliary ((S)-4-Benzyl-2-oxazolidinone).

Reagent/AuxiliaryPrimary ApplicationTypical Performance (Yield, Stereoselectivity)Approximate Cost (USD/g)Key AdvantagesKey Disadvantages
This compound Chiral Auxiliary, Oxidizing AgentApplication-dependent; moderate to good stereoselectivity has been reported in specific cases.Inquiry-based; estimated to be competitive for bulk quantities.Potentially lower cost in bulk, ease of synthesis from readily available precursors.Less extensive literature and proven applications compared to established auxiliaries; performance can be highly substrate-dependent.
Ellman's Auxiliary ((R)-(+)-2-Methyl-2-propanesulfinamide) Asymmetric synthesis of chiral aminesHigh yields (often >80%) and high diastereoselectivity (often >95:5 d.r.)[1][2][3][4]~$6-12/g (bulk pricing may be lower)[5][6][7][8]Broad substrate scope, high stereoselectivity, extensive literature support.[2]Higher initial cost compared to simpler reagents, requires stoichiometric use.[9]
Evans' Auxiliary ((S)-4-Benzyl-2-oxazolidinone) Asymmetric alkylations, aldol reactions, Diels-Alder reactionsHigh yields (68-98%) and excellent diastereoselectivity (>95:5 to >99:1 d.r.)[10]~$3-15/g (varies by supplier and quantity)[11][12][13][14]High levels of stereocontrol, well-established protocols, recyclable.[9][10]Requires multiple steps for attachment and removal, stoichiometric use.[9][10]

Experimental Deep Dive: Asymmetric Oxidation of Sulfides

A key application where chiral sulfoxides and their alternatives find utility is in the asymmetric oxidation of prochiral sulfides to chiral sulfoxides, which are valuable intermediates in medicinal chemistry. Here, we compare a hypothetical application of this compound as a chiral ligand in a metal-catalyzed oxidation with the well-established use of chiral oxaziridines.

Experimental Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the target compound from its corresponding sulfide, a common route for the preparation of sulfoxides.

Materials:

  • Bis(4-methoxyphenyl) sulfide

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Dichloromethane

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve Bis(4-methoxyphenyl) sulfide (1.0 eq) in a mixture of dichloromethane and acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Experimental Protocol 2: Asymmetric Oxidation of Thioanisole using a Chiral Oxaziridine

This protocol details a well-established method for asymmetric sulfoxidation using a Davis-type chiral oxaziridine.

Materials:

  • Thioanisole

  • (1S)-(+)-(10-Camphorsulfonyl)oxaziridine

  • Carbon tetrachloride

  • Silica gel

Procedure:

  • Dissolve thioanisole (1.0 eq) in carbon tetrachloride.

  • Add a solution of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (1.1 eq) in carbon tetrachloride to the thioanisole solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the chiral methyl phenyl sulfoxide.

Expected Performance: This method typically affords the corresponding chiral sulfoxide in high yields (e.g., ~95%) and with high enantiomeric excess (e.g., ~95% ee).

Visualizing the Synthetic Workflow

To better understand the application of these compounds, the following diagram illustrates a generalized workflow for the synthesis of a chiral sulfoxide and its subsequent use.

G ProchiralSulfide Prochiral Sulfide ChiralOxidant Chiral Oxidizing Agent (e.g., this compound-metal complex or Chiral Oxaziridine) ProchiralSulfide->ChiralOxidant Oxidation ChiralSulfoxide Enantiomerically Enriched Sulfoxide ChiralOxidant->ChiralSulfoxide Asymmetric Oxidation TargetMolecule Chiral Target Molecule (e.g., Pharmaceutical Intermediate) ChiralSulfoxide->TargetMolecule Further Transformations

Generalized workflow for the synthesis and application of chiral sulfoxides.

Cost-Benefit in an Industrial Context

While the upfront cost of a chiral auxiliary or reagent is a significant factor, a holistic cost-benefit analysis must also consider:

  • Yield and Selectivity: Higher yields and enantioselectivity directly translate to lower costs by reducing the amount of starting material required and simplifying purification processes.

  • Process Robustness and Scalability: Established methods with extensive literature support, such as those using Ellman's or Evans' auxiliaries, often present a lower risk profile for industrial scale-up.

  • Auxiliary/Reagent Recovery and Recycling: The ability to recover and reuse a chiral auxiliary can dramatically reduce its effective cost over multiple cycles.

  • Downstream Processing: The ease of removal of the auxiliary and purification of the final product are critical considerations in minimizing overall production costs.

This compound, while potentially offering a lower purchase price, currently lacks the extensive track record of its more established counterparts. Its application may require significant process development and optimization to achieve the high levels of efficiency and reliability demanded in pharmaceutical and fine chemical manufacturing. However, for specific applications where it demonstrates superior performance or for cost-sensitive syntheses where its in-house preparation is feasible, it may represent a viable alternative.

Conclusion

The choice of a chiral reagent or auxiliary is a multifaceted decision that extends beyond a simple comparison of catalog prices. While established auxiliaries like those developed by Ellman and Evans offer a high degree of reliability and performance, the exploration of alternatives such as this compound is a worthwhile endeavor, particularly in the pursuit of more cost-effective and sustainable synthetic methodologies. Further research into the applications and performance of this compound in a broader range of asymmetric transformations is warranted to fully elucidate its potential as a valuable tool in the synthetic chemist's arsenal.

References

A Mechanistic Showdown: A Comparative Guide to Sulfoxide Reduction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective reduction of sulfoxides to their corresponding sulfides is a critical transformation in organic synthesis. The choice of method can significantly impact yield, functional group tolerance, and scalability. This guide provides an objective comparison of prevalent sulfoxide reduction techniques, supported by experimental data and detailed mechanistic insights.

The deoxygenation of sulfoxides is a fundamental reaction, pivotal in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Over the years, a diverse array of methods has been developed, ranging from classical stoichiometric reagents to sophisticated catalytic systems. This guide delves into a mechanistic comparison of these methods, offering a clear perspective on their operational principles and relative performance.

Quantitative Performance Comparison

To facilitate a direct comparison, the following table summarizes the performance of various sulfoxide reduction methods based on reported experimental data.

MethodReagent/CatalystReductantSolventTemp. (°C)TimeYield (%)Functional Group Tolerance
Metal-Catalyzed Reduction 5 mol% MnBr(CO)₅PhSiH₃Toluene11015 - 30 min94 - 97Tolerates halogens, double and triple bonds.[1]
Phosphine-Based Reduction Triphenylphosphine (PPh₃)-THFRT-HighCan be chemoselective.[2]
Oxalyl Chloride/Vinyl Ether Oxalyl ChlorideEthyl Vinyl EtherAcetoneRT~30 min~93Applicable to highly functionalized sulfoxides.[3]
Photocatalytic Reduction fac-Ir(ppy)₃ or Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆PPh₃CH₂Cl₂RT24 hHighTolerates acid-sensitive groups.[4][5]
Biocatalytic Reduction (MsrA) pmMsrA (whole-cell)DTTBuffer/Decane-4 h~50 (99% ee)High enantioselectivity for (R)-sulfoxides.[6]
Biocatalytic Reduction (DMSO Reductase) E. coli DmsABC (whole-cell)-Buffer/Decane--up to 52% (up to >99% ee)Broader substrate scope than MsrA.[7]
Iodide/Formic Acid Reduction KI (catalytic)Formic AcidFormic Acid--ExcellentTolerates carbonyl, cyano, benzyl, and bromo groups.

Mechanistic Pathways and Diagrams

Understanding the underlying mechanisms is crucial for method selection and optimization. The following section details the mechanistic pathways for key sulfoxide reduction methods, accompanied by visual diagrams.

Metal-Catalyzed Reduction with Silanes (e.g., Mn-catalyzed)

Manganese-catalyzed reduction of sulfoxides using silanes proceeds through the activation of the Si-H bond by the metal catalyst, generating a hydride species. This hydride then facilitates the hydrosilylation of the sulfoxide, leading to the formation of the corresponding sulfide and a silanol byproduct.[1][8]

G cluster_0 Catalytic Cycle Mn_catalyst MnBr(CO)₅ Silane R₃SiH Activated_Complex [Mn]-H-SiR₃ Sulfoxide R'₂SO Intermediate R'₂S(OH)-[Mn]-SiR₃ Sulfide R'₂S Silanol R₃SiOH

Reduction with Oxalyl Chloride and Ethyl Vinyl Ether

This metal-free method relies on the activation of the sulfoxide by oxalyl chloride to form a highly electrophilic chlorosulfonium salt. Subsequently, a nucleophilic vinyl ether acts as a chlorine scavenger, leading to the formation of the sulfide and volatile byproducts.[3][9][10][11]

G Sulfoxide R₂SO Chlorosulfonium_Salt [R₂S-O-COCOCl]⁺Cl⁻ Sulfoxide->Chlorosulfonium_Salt Activation Oxalyl_Chloride (COCl)₂ Oxalyl_Chloride->Chlorosulfonium_Salt Sulfide R₂S Chlorosulfonium_Salt->Sulfide Reduction Byproducts CO₂ + CO + ClCH₂CHOEt Chlorosulfonium_Salt->Byproducts Vinyl_Ether CH₂=CHOEt Vinyl_Ether->Sulfide Chlorine Scavenging

Photocatalytic Deoxygenation

Visible-light photocatalysis offers a mild approach to sulfoxide reduction. The mechanism typically involves the generation of a phosphine radical cation via a photocatalyst. This radical cation then interacts with the sulfoxide in a polar/radical crossover process to form a phosphoranyl radical, which ultimately leads to the deoxygenation of the sulfoxide.[4][5][12]

G cluster_0 Photocatalytic Cycle PC Photocatalyst (PC) PC_excited PC* PPh3 PPh₃ PPh3_radical [PPh₃]⁺• Sulfoxide R₂SO Adduct [R₂SO-PPh₃]⁺• Sulfide R₂S PPh3O PPh₃O

Biocatalytic Reduction by Methionine Sulfoxide Reductases (Msr)

Methionine sulfoxide reductases (MsrA and MsrB) are enzymes that catalyze the stereospecific reduction of methionine sulfoxide residues in proteins. This activity can be harnessed for the kinetic resolution of racemic sulfoxides. The catalytic cycle involves a nucleophilic attack by a cysteine residue on the sulfoxide, forming a sulfenic acid intermediate, which is then resolved by another cysteine residue to form a disulfide bond. The enzyme is subsequently regenerated by a reducing agent like dithiothreitol (DTT).[13][14][15]

G cluster_0 MsrA Catalytic Cycle MsrA_SH MsrA(Cys-SH) Sulfoxide (S)-R₂SO Sulfenic_Acid MsrA(Cys-SOH) Sulfide R₂S Disulfide MsrA(Cys-S-S-Cys) DTT_reduced DTT(SH)₂ DTT_oxidized DTT(S-S)

Experimental Protocols

General Procedure for Manganese-Catalyzed Reduction of Sulfoxides[1]

To a flask open to the air containing the sulfoxide (0.5 mmol) and MnBr(CO)₅ (5 mol%, 0.006 g) in toluene (3 mL), PhSiH₃ (0.5 mmol, 0.062 mL) is added. The reaction mixture is then stirred at 110 °C. The progress of the reaction is monitored by TLC. Upon completion, the product is purified by silica gel column chromatography using an appropriate mixture of hexane/ethyl acetate to afford the corresponding pure sulfide.

General Procedure for Reduction with Oxalyl Chloride and Ethyl Vinyl Ether[3]

To a solution of the corresponding sulfoxide (1 equiv.) and ethyl vinyl ether (1.5 equiv.) in dry acetone (0.15 M), oxalyl chloride (1.5 equiv.) is added slowly at room temperature under a nitrogen atmosphere. The reaction mixture is stirred until complete conversion is observed by TLC (typically around 30 minutes). Acetone and volatile impurities are removed under reduced pressure.

General Procedure for Biocatalytic Reduction using MsrA[6]

A typical reaction mixture contains the racemic sulfoxide, whole cells expressing MsrA, and dithiothreitol (DTT) as a reductant in a buffered aqueous solution, often in a biphasic system with an organic solvent like decane to facilitate substrate and product transfer. The reaction is agitated at a controlled temperature, and the conversion and enantiomeric excess are monitored by chiral HPLC.

Conclusion

The selection of an appropriate sulfoxide reduction method is contingent upon the specific requirements of the synthetic target and the overall process. Metal-catalyzed reductions, particularly with earth-abundant metals like manganese, offer high efficiency and speed.[1] Phosphine-based reagents and the oxalyl chloride/vinyl ether system provide effective metal-free alternatives.[2][9] For substrates with sensitive functional groups, photocatalytic methods present a mild and selective option.[4][5] Biocatalytic approaches using methionine sulfoxide reductases or DMSO reductases are unparalleled in their ability to achieve high enantioselectivity, which is crucial in the synthesis of chiral pharmaceuticals.[6][7] By understanding the mechanistic nuances and performance characteristics outlined in this guide, researchers can make more informed decisions in designing robust and efficient synthetic routes.

References

Safety Operating Guide

Prudent Disposal of Bis(4-methoxyphenyl) sulfoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Bis(4-methoxyphenyl) sulfoxide (CAS No. 1774-36-3), ensuring the safety of personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to treat it as a chemical waste product and dispose of it through an approved waste disposal plant.[2] Do not discharge it into the sewer system or the environment.

  • Containerization:

    • Ensure the original container of this compound is securely sealed.

    • If transferring to a new container for disposal, use one that is clearly labeled, in good condition, and compatible with the chemical. The label should include the full chemical name and CAS number (1774-36-3).

  • Waste Segregation:

    • Store the container in a designated chemical waste accumulation area.

    • This area should be separate from incompatible materials, such as strong oxidizing agents.

  • Engage a Licensed Waste Disposal Service:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

    • Provide them with all available information about the chemical.

  • Documentation:

    • Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[3][4][5] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as chemical waste according to the procedures outlined above.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound for Disposal assess_ppe Assess and Don Required PPE start->assess_ppe check_container Check Container Integrity and Labeling assess_ppe->check_container is_secure Secure and Properly Labeled? check_container->is_secure repackage Repackage and/or Relabel Waste Container is_secure->repackage No segregate Segregate in Designated Chemical Waste Area is_secure->segregate Yes repackage->segregate contact_ehs Contact EHS or Licensed Waste Disposal Service segregate->contact_ehs documentation Complete Disposal Documentation contact_ehs->documentation end End: Proper Disposal Complete documentation->end

Caption: Disposal Workflow for this compound.

It is crucial to consult your local, state, and national regulations to ensure full compliance with all hazardous waste disposal requirements.[6] By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

Personal protective equipment for handling Bis(4-methoxyphenyl) sulfoxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Bis(4-methoxyphenyl) sulfoxide

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Best Practices
Eye and Face Protection Safety Goggles and Face ShieldWear chemical safety goggles that conform to ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before use. For prolonged contact, consider double-gloving.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned. Ensure cuffs are snug around the wrists.
Respiratory Protection Fume Hood or RespiratorAll handling of solid or powdered forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust. If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of the compound.

Engineering Controls and Work Practices
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][5] Do not eat, drink, or smoke in areas where chemicals are handled.

  • Spill Prevention: Use secondary containment for storage and transport of the chemical. Avoid generating dust when working with the solid form.[5][6]

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Protect from moisture and light.

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure.

Exposure Type First Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
  • Small Spills: In case of a small spill, wear appropriate PPE, and absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[8] Collect the absorbed material in a sealed container for disposal.

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[8]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

Waste Type Disposal Procedure
Unused or Waste Product Dispose of as hazardous chemical waste in accordance with all applicable local, state, and federal regulations.[6] The waste code should be assigned in discussion with the user, producer, and waste disposal company.[6] The material may be sent to a licensed chemical destruction plant.[1][9]
Contaminated Materials Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be disposed of as hazardous waste.
Empty Containers Empty containers may retain product residues and should be treated as hazardous waste. They should be taken to an approved waste handling site for recycling or disposal.[6]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C Proceed to Handling D Weigh and Handle Solid Material Carefully C->D E Use Secondary Containment D->E F Clean Work Area E->F Complete Experiment G Doff PPE F->G H Wash Hands Thoroughly G->H I Segregate Chemical Waste H->I Dispose of Waste J Place in Labeled, Sealed Container I->J

Caption: Workflow for the safe handling of this compound.

References

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